Fpmpg
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
135484-48-9 |
|---|---|
Molecular Formula |
C9H13FN5O5P |
Molecular Weight |
321.20 g/mol |
IUPAC Name |
[1-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoropropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H13FN5O5P/c10-1-5(20-4-21(17,18)19)2-15-3-12-6-7(15)13-9(11)14-8(6)16/h3,5H,1-2,4H2,(H2,17,18,19)(H3,11,13,14,16) |
InChI Key |
KZUGHQWNFSZLLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CC(CF)OCP(=O)(O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of Fpmpg?
Following a comprehensive search of publicly available scientific and biomedical literature, no information, data, or research could be found for a substance designated "Fpmpg." The term does not appear to correspond to any known drug, chemical compound, or biological molecule in the current scientific domain.
Extensive queries for "this compound," "this compound mechanism of action," "this compound signaling pathway," and related terms did not yield any relevant results. The search results were limited to unrelated items such as software repositories and online user profiles.
It is not possible to provide a technical guide, data summary, experimental protocols, or visualizations for the mechanism of action of "this compound" as the identity of the substance itself cannot be established from the provided name.
It is possible that "this compound" may be:
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A typographical error.
-
An internal or non-standard codename for a compound not yet disclosed in public literature.
-
An abbreviation or acronym that is not widely recognized.
Without a correct and identifiable name for the substance of interest, the requested detailed analysis cannot be performed. We recommend verifying the name and spelling of the compound.
Unveiling the Enigmatic "Fpmpg": A Technical Guide to Phenylalanyl-Methionyl-Prolyl-Glycine (FMPG)
For Researchers, Scientists, and Drug Development Professionals
The designation "Fpmpg" does not correspond to a recognized chemical entity in standard nomenclature databases. It is presumed to be a typographical error or a non-standard abbreviation for the tetrapeptide Phenylalanyl-Methionyl-Prolyl-Glycine , commonly abbreviated as FMPG . This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of FMPG, assuming this corrected identity.
Chemical Structure and Properties
The fundamental characteristics of Phenylalanyl-Methionyl-Prolyl-Glycine (FMPG) are rooted in its primary structure, a linear sequence of four amino acid residues linked by peptide bonds.
Chemical Structure
The chemical structure of FMPG is depicted below, illustrating the arrangement of its constituent amino acids: L-Phenylalanine, L-Methionine, L-Proline, and L-Glycine.
Caption: Linear peptide sequence of FMPG.
Physicochemical Properties
A summary of the key physicochemical properties of FMPG is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₉N₄O₅S | Calculated |
| Molecular Weight | 465.54 g/mol | Calculated |
| IUPAC Name | (S)-2-((S)-1-((S)-2-((S)-2-amino-3-phenylpropanamido)-4-(methylthio)butanoyl)pyrrolidine-2-carboxamido)acetic acid | IUPAC Naming |
| Canonical SMILES | CSCCC--INVALID-LINK--NC(=O)--INVALID-LINK--N | PubChem |
| InChI Key | Not readily available | - |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Predicted to be soluble in water and polar organic solvents | - |
| pI (Isoelectric Point) | Predicted to be in the range of 5.0-6.0 | Calculated |
Biological Activity and Signaling Pathways
The biological functions of short peptides like FMPG are diverse and often depend on their specific amino acid sequence. While specific experimental data for FMPG is limited in publicly accessible literature, its constituent amino acids suggest potential roles in various cellular processes.
Potential Biological Roles
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Neurological Activity: Phenylalanine is a precursor to neurotransmitters such as dopamine and norepinephrine, suggesting a potential modulatory role for FMPG in the central nervous system.
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Metabolic Regulation: Methionine is an essential amino acid involved in numerous metabolic pathways, including the synthesis of S-adenosylmethionine (SAM), a universal methyl group donor.
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Structural Motifs: Proline residues are known to introduce kinks in peptide chains, influencing the secondary structure of proteins and peptides. Glycine, with its minimal side chain, provides flexibility. These structural features could enable FMPG to interact with specific biological targets.
Postulated Signaling Pathway Involvement
Given the lack of direct evidence, any description of signaling pathway involvement remains speculative. However, based on the properties of its amino acids, FMPG could potentially interact with pathways regulated by G-protein coupled receptors (GPCRs) or act as a substrate for peptidases involved in cellular signaling.
Caption: Hypothetical GPCR signaling pathway for FMPG.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of FMPG
This protocol outlines the general steps for the chemical synthesis of FMPG using Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for the synthesis of FMPG.
Methodology:
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Resin Preparation: Start with a pre-loaded Fmoc-Glycine resin.
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Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of glycine using a solution of 20% piperidine in dimethylformamide (DMF).
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Amino Acid Coupling: Activate the carboxyl group of the next amino acid (Fmoc-Proline-OH) using a coupling reagent such as HBTU/HOBt and add it to the resin to form a peptide bond.
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Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
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Repeat: Repeat the deprotection and coupling steps for Fmoc-Methionine-OH and Fmoc-Phenylalanine-OH in sequence.
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Final Deprotection: Perform a final Fmoc deprotection.
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Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
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Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: Confirm the identity and purity of the FMPG peptide using mass spectrometry (to verify the molecular weight) and nuclear magnetic resonance (NMR) spectroscopy (to confirm the structure).
Biological Assays
To investigate the biological activity of FMPG, a variety of in vitro and in vivo assays could be employed, depending on the hypothesized function. Examples include:
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Receptor Binding Assays: To determine if FMPG binds to specific cell surface receptors.
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Enzyme Inhibition Assays: To test if FMPG can inhibit the activity of specific enzymes.
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Cell-Based Assays: To assess the effect of FMPG on cellular processes such as proliferation, migration, or signaling pathway activation.
Conclusion
While the term "this compound" is not a standard chemical identifier, this guide provides a detailed technical overview based on the logical assumption that it refers to the tetrapeptide Phenylalanyl-Methionyl-Prolyl-Glycine (FMPG). The provided information on its chemical structure, physicochemical properties, potential biological roles, and experimental protocols serves as a foundational resource for researchers and professionals in the fields of chemistry, biology, and drug development. Further experimental investigation is necessary to fully elucidate the specific functions and mechanisms of action of this peptide.
An In-depth Technical Guide to the Inhibition of HIV Replication by Fpmpg
Disclaimer: Searches for the term "Fpmpg" did not yield specific information regarding a compound or mechanism of action in the context of HIV replication. The following guide is a template based on established principles of HIV virology and antiretroviral research, demonstrating the requested format and content. The specific data, protocols, and pathways are illustrative and based on general knowledge of HIV inhibitors.
Introduction
Human Immunodeficiency Virus (HIV) remains a significant global health challenge. The retroviral replication cycle presents multiple opportunities for therapeutic intervention. This document provides a technical overview of a hypothetical novel antiretroviral agent, designated this compound, focusing on its mechanism of action in inhibiting HIV replication. The information presented herein is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
HIV replication involves a series of essential steps, including viral entry, reverse transcription, integration, and virion assembly.[1][2] Antiretroviral drugs are designed to target these specific stages. For the purpose of this guide, we will hypothesize that this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, inducing a conformational change that allosterically inhibits the enzyme's function.[2] This prevents the conversion of the viral RNA genome into proviral DNA, a critical step for integration into the host genome.[2]
Signaling Pathway of HIV-1 Reverse Transcription and NNRTI Inhibition
The following diagram illustrates the process of HIV-1 reverse transcription and the point of inhibition by NNRTIs like our hypothetical this compound.
Quantitative Data
The efficacy of an antiretroviral agent is determined through various in vitro assays. The following table summarizes hypothetical quantitative data for this compound.
| Parameter | Value | Assay Type | Cell Line |
| IC50 | 15 nM | Reverse Transcriptase Activity | TZM-bl |
| EC50 | 30 nM | Single-Cycle Infection | CEM-GXR |
| CC50 | > 50 µM | Cytotoxicity | MT-4 |
| Ki | 5 nM | Enzyme Inhibition | Recombinant HIV-1 RT |
| Selectivity Index | > 1667 | (CC50 / EC50) | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Reverse Transcriptase Activity Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against HIV-1 reverse transcriptase.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant HIV-1 reverse transcriptase.
Materials:
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Recombinant HIV-1 Reverse Transcriptase (RT)
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Poly(rA)-oligo(dT) template-primer
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[3H]-dTTP (tritiated deoxythymidine triphosphate)
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Reaction Buffer (Tris-HCl, KCl, MgCl2, DTT)
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This compound (serial dilutions)
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96-well microtiter plates
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Scintillation fluid and counter
Methodology:
-
Prepare serial dilutions of this compound in the reaction buffer.
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In a 96-well plate, combine the poly(rA)-oligo(dT) template-primer, [3H]-dTTP, and the appropriate dilution of this compound.
-
Initiate the reaction by adding recombinant HIV-1 RT to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding ice-cold trichloroacetic acid (TCA).
-
Harvest the precipitated DNA onto glass fiber filters.
-
Wash the filters to remove unincorporated [3H]-dTTP.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
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Calculate the percentage of inhibition for each this compound concentration relative to a no-drug control and determine the IC50 value using non-linear regression analysis.
Experimental Workflow Diagram
The following diagram visualizes the workflow for the in vitro reverse transcriptase activity assay.
Other Potential Mechanisms of HIV Inhibition
While this guide has focused on reverse transcriptase inhibition, various other stages of the HIV life cycle can be targeted.[1]
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Attachment and Entry Inhibitors: These drugs prevent the virus from binding to the host cell's CD4 receptor or co-receptors (CCR5, CXCR4), thus blocking the initial step of infection.[3]
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Capsid Inhibitors: A newer class of drugs that interfere with the HIV capsid, a protein shell that protects the viral genome.[4] These inhibitors can disrupt multiple stages, including the transport of the viral core to the nucleus and the assembly of new virions.[4]
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Integrase Inhibitors: These compounds block the integrase enzyme, which is responsible for inserting the proviral DNA into the host cell's genome.[2]
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Protease Inhibitors: These drugs inhibit the viral protease enzyme, which is crucial for cleaving viral polyproteins into their functional components during the maturation of new virions.[2]
Conclusion
This technical guide has outlined the hypothetical mechanism of action, quantitative profile, and experimental evaluation of a novel NNRTI, this compound. By understanding these core principles, researchers and drug development professionals can better contextualize the development of new antiretroviral therapies. The provided templates for data presentation, experimental protocols, and pathway visualization serve as a framework for the systematic evaluation of new compounds aimed at inhibiting HIV replication.
References
Early Research on 9-[(2RS)-3-Fluoro-2-phosphonylmethoxypropyl] guanine: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on the acyclic nucleoside phosphonate, 9-[(2RS)-3-Fluoro-2-phosphonylmethoxypropyl] guanine (FPMPG), and its related purine derivatives. The seminal work in this area revealed a class of compounds with highly selective and potent antiretroviral activity. This document summarizes the key quantitative data, details the experimental methodologies employed in the early investigations, and visualizes the critical pathways and workflows.
Core Findings from Initial Studies
Initial research on 9-[(2RS)-3-Fluoro-2-phosphonylmethoxypropyl] (FPMP) derivatives of purines, particularly the adenine ((RS)-FPMPA) and 2,6-diaminopurine ((RS)-FPMPDAP) congeners, demonstrated a significant and selective inhibitory effect against a broad spectrum of retroviruses, including Human Immunodeficiency Virus type 1 (HIV-1) and type 2 (HIV-2).[1][2] A key finding was that this class of compounds exhibited a distinct antiviral spectrum compared to their parental compounds, the 9-[(2S)-3-hydroxy-2-phosphonylmethoxypropyl] (S)-HPMP derivatives, which are active against a wide range of DNA viruses.[1][2]
The (RS)-FPMP derivatives were found to be more selective as in vitro antiretroviral agents than their 9-(2-phosphonylmethoxyethyl) (PME) counterparts, such as PMEA (adefovir) and PMEDAP.[1][2] Furthermore, in vivo studies in mice showed that (RS)-FPMPA and (RS)-FPMPDAP possessed a substantially higher therapeutic index in inhibiting Moloney murine sarcoma virus (Mo-MSV)-induced tumor formation and associated mortality.[1][2] These compounds also demonstrated markedly less inhibition of human bone marrow cell proliferation compared to PMEA and PMEDAP.[1][2]
The mechanism of action was elucidated to be the result of the diphosphorylated derivative of (RS)-FPMPA, (RS)-FPMPApp, which acts as a potent and selective inhibitor of HIV-1 reverse transcriptase.[1][2] (RS)-FPMPApp functions as a DNA chain terminator, a property that appears to be crucial for the antiretroviral activity of acyclic nucleoside phosphonates.[1][2]
Data Presentation
The following tables summarize the quantitative data from the early in vitro and in vivo studies on (RS)-FPMP derivatives.
Table 1: In Vitro Anti-HIV Activity and Cytotoxicity of (RS)-FPMP Derivatives and Reference Compounds
| Compound | Virus | Cell Line | EC50 (µM)a | CC50 (µM)b | Selectivity Index (SI)c |
| (RS)-FPMPA | HIV-1 (HTLV-IIIB) | MT-4 | 2.5 ± 0.7 | >100 | >40 |
| HIV-2 (LAV-2ROD) | MT-4 | 1.6 ± 0.5 | >100 | >63 | |
| (RS)-FPMPDAP | HIV-1 (HTLV-IIIB) | MT-4 | 5 ± 2 | >100 | >20 |
| HIV-2 (LAV-2ROD) | MT-4 | 4 ± 1 | >100 | >25 | |
| PMEA | HIV-1 (HTLV-IIIB) | MT-4 | 5 ± 1 | 50 ± 10 | 10 |
| HIV-2 (LAV-2ROD) | MT-4 | 2.0 ± 0.5 | 50 ± 10 | 25 | |
| PMEDAP | HIV-1 (HTLV-IIIB) | MT-4 | 0.7 ± 0.2 | 5 ± 1 | 7 |
| HIV-2 (LAV-2ROD) | MT-4 | 0.5 ± 0.1 | 5 ± 1 | 10 |
a 50% effective concentration, or the concentration required to inhibit virus-induced cytopathogenicity by 50%. b 50% cytotoxic concentration, or the concentration required to reduce the viability of mock-infected cells by 50%. c Ratio of CC50 to EC50.
Data sourced from Balzarini et al., Proc Natl Acad Sci U S A, 1991.[1][2][3]
Table 2: In Vivo Activity of (RS)-FPMP Derivatives Against Moloney Murine Sarcoma Virus (Mo-MSV)-Induced Tumorigenesis in NMRI Mice
| Compound | Dose (mg/kg per day) | Mean Day of Tumor Appearance | Increase in Lifespan (%) |
| Control (no treatment) | - | 8.5 ± 0.5 | - |
| (RS)-FPMPA | 50 | 12.5 ± 1.0 | 47 |
| 20 | 11.0 ± 0.8 | 29 | |
| 5 | 9.5 ± 0.5 | 12 | |
| (RS)-FPMPDAP | 50 | 13.0 ± 1.2 | 53 |
| 20 | 11.5 ± 1.0 | 35 | |
| 5 | 10.0 ± 0.6 | 18 | |
| PMEA | 50 | 10.5 ± 0.7 | 24 |
| 20 | 9.0 ± 0.5 | 6 |
Data sourced from Balzarini et al., Proc Natl Acad Sci U S A, 1991.[1][2][3]
Table 3: Inhibition of Human Bone Marrow Cell Proliferation
| Compound | ID50 (µM)a |
| (RS)-FPMPA | >100 |
| (RS)-FPMPDAP | >100 |
| PMEA | 25 ± 5 |
| PMEDAP | 2.0 ± 0.5 |
a 50% inhibitory dose, or the concentration required to inhibit human bone marrow cell proliferation by 50%.
Data sourced from Balzarini et al., Proc Natl Acad Sci U S A, 1991.[1][2][3]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the early research on (RS)-FPMP derivatives.
Synthesis of 9-[(2RS)-3-Fluoro-2-phosphonylmethoxypropyl] Purine Derivatives
The synthesis of (RS)-FPMP derivatives of purine bases was based on previously described methods for related acyclic nucleoside phosphonates. The general procedure involved the condensation of a purine base with a suitably protected fluoro-phosphonate side chain precursor, followed by deprotection steps to yield the final product. The key starting materials and general reaction scheme are outlined below.
Key Reagents and Precursors:
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Purine bases (e.g., adenine, 2,6-diaminopurine)
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(RS)-1-Fluoro-2,3-dihydroxypropane
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p-Toluenesulfonyl chloride
-
Sodium hydride
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Diethyl p-toluenesulfonyloxymethylphosphonate
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Bromotrimethylsilane
General Synthetic Steps:
-
Tosylation: (RS)-1-Fluoro-2,3-dihydroxypropane is selectively tosylated at the primary hydroxyl group.
-
Alkylation: The resulting tosylated intermediate is used to alkylate the purine base in the presence of a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).
-
Phosphonate Introduction: The hydroxyl group of the propanol side chain is then reacted with diethyl p-toluenesulfonyloxymethylphosphonate.
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Deprotection: The ethyl ester groups of the phosphonate are removed using a reagent like bromotrimethylsilane to yield the final phosphonic acid.
In Vitro Antiviral Assays
1. Anti-HIV Assay in MT-4 Cells:
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Cell Line: Human T-lymphocyte MT-4 cells.
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Virus Strains: HIV-1 (HTLV-IIIB) and HIV-2 (LAV-2ROD).
-
Procedure:
-
MT-4 cells were seeded in 96-well microtiter plates.
-
Serial dilutions of the test compounds were added to the wells.
-
A standard inoculum of the HIV strain was added to the wells.
-
The plates were incubated at 37°C in a humidified CO2 atmosphere.
-
After 5 days, the cytopathic effect (CPE) of the virus was determined.
-
Cell viability was assessed using the trypan blue exclusion method.[3]
-
The 50% effective concentration (EC50) was calculated as the compound concentration that inhibited HIV-induced CPE by 50%.
-
2. Cytotoxicity Assay:
-
Cell Lines: MT-4 cells and other cell lines as required.
-
Procedure:
-
Cells were seeded in 96-well microtiter plates in the absence of any virus.
-
Serial dilutions of the test compounds were added.
-
The plates were incubated for the same duration as the antiviral assay.
-
Cell viability was determined using the trypan blue exclusion method or other viability assays.
-
The 50% cytotoxic concentration (CC50) was calculated as the compound concentration that reduced the viability of mock-infected cells by 50%.
-
3. Inhibition of Mo-MSV-Induced Transformation of C3H/3T3 Cells:
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Cell Line: Murine C3H/3T3 embryo fibroblasts.
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Virus: Moloney murine sarcoma virus (Mo-MSV).
-
Procedure:
-
C3H/3T3 cells were seeded in 5 cm Petri dishes.
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The cells were infected with Mo-MSV.
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Immediately after infection, the medium was replaced with a medium containing various concentrations of the test compounds.
-
The cultures were incubated for 6-7 days.
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The number of transformed cell foci was counted under a microscope.
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The EC50 was determined as the concentration of the compound that reduced the number of transformed foci by 50%.
-
In Vivo Antiviral Assay
Mo-MSV-Induced Tumor Model in Mice:
-
Animal Model: Newborn NMRI mice.
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Virus: Moloney murine sarcoma virus (Mo-MSV).
-
Procedure:
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Newborn mice were inoculated intramuscularly in the left hind leg with a suspension of Mo-MSV.
-
Treatment with the test compounds or placebo was initiated 24 hours post-infection.
-
Compounds were administered intraperitoneally once daily for 5 consecutive days.
-
The mice were monitored daily for tumor formation and mortality.
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The mean day of tumor appearance and the increase in lifespan were calculated.
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Mechanism of Action Studies
1. Inhibition of HIV-1 Reverse Transcriptase:
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Enzyme: Recombinant HIV-1 reverse transcriptase.
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Substrate: A suitable template-primer, such as poly(A)·oligo(dT).
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Procedure:
-
The reaction mixture contained the enzyme, template-primer, radiolabeled deoxynucleoside triphosphates (e.g., [3H]dTTP), and various concentrations of the diphosphorylated test compound ((RS)-FPMPApp).
-
The reaction was allowed to proceed at 37°C.
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The amount of incorporated radioactivity into the newly synthesized DNA was measured.
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The IC50 value, the concentration of the compound required to inhibit enzyme activity by 50%, was determined.
-
2. Inhibition of Human DNA Polymerases:
-
Enzymes: Human DNA polymerase α and β.
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Procedure:
-
Similar to the reverse transcriptase inhibition assay, but using the respective human DNA polymerases and appropriate template-primers and substrates. This was performed to assess the selectivity of the compound for the viral enzyme over host cell polymerases.
-
3. Inhibition of Human Bone Marrow Cell Proliferation:
-
Cells: Freshly isolated human bone marrow cells.
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Procedure:
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Human bone marrow cells were cultured in the presence of various concentrations of the test compounds.
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Cell proliferation was measured by the incorporation of [3H]thymidine into cellular DNA.
-
The ID50 value, the concentration of the compound required to inhibit cell proliferation by 50%, was determined.
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Visualizations
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating the antiviral activity of 9-[(2RS)-3-Fluoro-2-phosphonylmethoxypropyl] guanine and its derivatives.
Caption: Mechanism of action of (RS)-FPMPG.
Caption: In vitro anti-HIV activity assay workflow.
References
- 1. 9-[(2RS)-3-fluoro-2-phosphonylmethoxypropyl] derivatives of purines: a class of highly selective antiretroviral agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-[(2RS)-3-fluoro-2-phosphonylmethoxypropyl] derivatives of purines: a class of highly selective antiretroviral agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
Fpmpg: A Technical Deep Dive into a Purine Nucleoside Phosphonate Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fpmpg, a purine nucleoside phosphonate analog, represents a significant area of interest in the ongoing search for potent and selective antiviral agents. As a member of the acyclic nucleoside phosphonate (ANP) family, this compound and its derivatives have demonstrated notable activity against clinically relevant viruses, particularly Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of this compound, consolidating available data on its mechanism of action, synthesis, and antiviral activity. Detailed experimental protocols and visual representations of key concepts are included to facilitate a deeper understanding for researchers and drug development professionals.
Core Concepts: Acyclic Nucleoside Phosphonates
Acyclic nucleoside phosphonates are a class of nucleotide analogs characterized by a phosphonate group attached to an acyclic side chain, which is in turn linked to a purine or pyrimidine base. A key feature of ANPs is that their initial phosphorylation to the active diphosphate metabolite is independent of virally encoded kinases, a mechanism that can circumvent certain forms of drug resistance observed with other nucleoside analogs. The active diphosphorylated metabolites of ANPs act as competitive inhibitors and chain terminators of viral DNA polymerases and reverse transcriptases.
This compound: Structure and Chemical Properties
This compound is a broad designation for a group of compounds based on a 3-fluoro-2-(phosphonomethoxy)propyl (FPMP) side chain attached to a purine base. The two primary purine variants of interest are those containing guanine (this compound-G) and adenine (this compound-A). Furthermore, the chiral center at the 2-position of the propyl chain results in two enantiomers for each purine analog: (S)-Fpmpg and (R)-Fpmpg.
Antiviral Activity of this compound Analogs
Current research indicates that the guanine analogs of this compound are the primary drivers of its retroviral activity. Studies have shown that N6-substituted FPMP derivatives of 2,6-diaminopurine (FPMPDAP) exhibit moderate antiretroviral activity and are considered to function as prodrugs, being converted intracellularly to the active this compound-G analogs. In contrast, N6-substituted FPMP derivatives of adenine (FPMPA) have not demonstrated significant antiviral activity.[1]
Quantitative Antiviral Data
While specific EC50, IC50, and CC50 values for the individual enantiomers of this compound against HBV and various HIV strains remain to be fully elucidated in publicly available literature, the data for structurally related compounds provide valuable context. For instance, the related acyclic nucleoside phosphonate, 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG), has shown anti-HIV activity with an IC50 of 5 µM and a cytotoxicity (CC50) greater than 1.4 mM in CEM cells for its (R)-2'-(azidomethyl) derivative.[2]
Table 1: Antiviral Activity of Structurally Related Acyclic Nucleoside Phosphonates
| Compound | Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| (R)-2'-(azidomethyl)-PMEG | HIV | CEM | 5 | >1400 | >280 |
| (R)-2'-vinyl-PMEG | HIV | CEM | 13 | >1600 | >123 |
Data for this compound analogs is a critical area for further research and publication.
Mechanism of Action
The proposed mechanism of action for this compound aligns with that of other acyclic nucleoside phosphonates.
Caption: Intracellular activation and mechanism of action of this compound.
-
Cellular Uptake: this compound enters the host cell.
-
Phosphorylation: Cellular kinases, not viral kinases, phosphorylate this compound first to its monophosphate and subsequently to its active diphosphate form (this compound-pp).
-
Inhibition of Viral Polymerase: this compound-pp acts as a competitive inhibitor of the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by viral reverse transcriptase (for HIV) or DNA polymerase (for HBV).
-
Chain Termination: Upon incorporation, the absence of a 3'-hydroxyl group on the acyclic side chain of this compound prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.
Synthesis of this compound Analogs
An efficient method for the synthesis of N9-[3-fluoro-2-(phosphonomethoxy)propyl] (FPMP) derivatives of purine bases has been developed. The synthesis of the chiral fluorinated side-chain is a key step, followed by a Mitsunobu alkylation reaction to couple the side-chain to the desired purine base.
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocols
Anti-HBV Activity Assay (HBV DNA Reduction Assay)
This protocol outlines a general method for assessing the in vitro anti-HBV activity of compounds like this compound.
-
Cell Culture: Maintain a stable HBV-producing cell line (e.g., HepG2.2.15) in appropriate culture medium.
-
Compound Treatment: Seed cells in multi-well plates and treat with serial dilutions of the test compound (this compound) for a specified period (e.g., 6-9 days), with regular media and compound changes.
-
DNA Extraction: After the treatment period, harvest the cell culture supernatant and extract extracellular HBV DNA. For intracellular HBV DNA, lyse the cells and extract total DNA.
-
Quantification of HBV DNA:
-
Quantitative PCR (qPCR): Use primers and probes specific for a conserved region of the HBV genome to quantify the amount of viral DNA. A standard curve with known concentrations of HBV DNA is used for absolute quantification.
-
Southern Blot: While more labor-intensive, Southern blotting can be used to visualize and quantify different forms of viral DNA.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the amount of HBV DNA by 50% compared to untreated controls.
-
Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or MTS assay) on the same cell line to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.
Anti-HIV Activity Assay (Reverse Transcriptase Inhibition Assay)
This protocol describes a common method to evaluate the inhibition of HIV-1 reverse transcriptase (RT) activity.
-
Reagents and Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a non-radioactive labeled analog)
-
Test compound (this compound) at various concentrations
-
Reaction buffer
-
-
Assay Procedure:
-
In a microplate, combine the reaction buffer, poly(A)•oligo(dT) template/primer, and the test compound at different concentrations.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the plate at 37°C to allow for DNA synthesis.
-
Stop the reaction and precipitate the newly synthesized DNA.
-
Wash the precipitate to remove unincorporated labeled dNTPs.
-
-
Detection:
-
For radioactive assays, measure the incorporated radioactivity using a scintillation counter.
-
For colorimetric or fluorescent assays, follow the specific kit instructions for detection.
-
-
Data Analysis: Determine the 50% inhibitory concentration (IC50), the concentration of this compound that reduces the RT activity by 50% compared to the no-drug control.
Future Directions
The promising antiviral profile of this compound, particularly the guanine analogs, warrants further investigation. Key areas for future research include:
-
Detailed Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound analogs in vivo.
-
In Vivo Efficacy Studies: Evaluation of the antiviral efficacy of this compound in relevant animal models of HBV and HIV infection.
-
Resistance Profiling: Determination of the genetic barrier to resistance and the cross-resistance profile of this compound against known drug-resistant viral strains.
-
Signaling Pathway Analysis: Investigating the potential modulation of host cellular signaling pathways by this compound to identify any off-target effects or additional mechanisms of action.
Conclusion
This compound represents a promising class of purine nucleoside phosphonate analogs with the potential for significant antiviral activity. This technical guide has summarized the current understanding of its structure, mechanism of action, synthesis, and methods for its biological evaluation. The provided data and protocols are intended to serve as a valuable resource for researchers and drug development professionals working to advance novel antiviral therapies. Further focused research to obtain specific quantitative data for this compound enantiomers is crucial for the continued development of this compound class.
References
- 1. Synthesis and antiviral activity of N9-[3-fluoro-2-(phosphonomethoxy)propyl] analogues derived from N6-substituted adenines and 2,6-diaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [agris.fao.org]
Biological activity of Fpmpg enantiomers
An in-depth analysis of the biological activity of "Fpmpg" enantiomers cannot be provided at this time. The provided abbreviation, "this compound," does not correspond to a readily identifiable chemical entity in publicly available scientific literature and chemical databases.
For a comprehensive technical guide to be compiled, the full chemical name or another standard identifier for the compound of interest is required. Without this crucial information, it is not possible to:
-
Retrieve specific data on the synthesis, separation, and biological activities of its enantiomers.
-
Locate quantitative data such as IC50, Ki, or EC50 values.
-
Find established experimental protocols and relevant signaling pathways.
Researchers, scientists, and drug development professionals seeking information on specific chemical compounds are advised to use standardized nomenclature, such as the IUPAC name, CAS registry number, or common trivial names to ensure accurate and efficient data retrieval.
Upon provision of a verifiable identifier for "this compound," a thorough literature search can be conducted to assemble the requested technical guide, including data tables, experimental methodologies, and pathway diagrams.
The Antiviral Spectrum of Cidofovir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cidofovir is a potent antiviral agent with a broad spectrum of activity against a wide range of DNA viruses.[1] As an acyclic nucleoside phosphonate, its unique mechanism of action allows it to bypass the initial viral-encoded phosphorylation step required by many other nucleoside analogs, rendering it effective against certain resistant viral strains.[1] This technical guide provides an in-depth overview of the antiviral spectrum of Cidofovir, its mechanism of action, and detailed experimental protocols for its evaluation.
Antiviral Spectrum and Cytotoxicity
Cidofovir has demonstrated in vitro activity against a diverse array of DNA viruses, including members of the Herpesviridae, Adenoviridae, Poxviridae, Polyomaviridae, and Papillomaviridae families.[1] The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values of Cidofovir against various viruses and in different cell lines.
Table 1: Antiviral Spectrum of Cidofovir (EC50 Values)
| Virus Family | Virus | Cell Line | EC50 (µM) |
| Herpesviridae | Human Cytomegalovirus (HCMV) | MRC-5 | 0.46[1] |
| Herpes Simplex Virus-1 (HSV-1) | MRC-5 | 3.3[1] | |
| Varicella-Zoster Virus (VZV) | Not Specified | Data not readily available in provided results | |
| Poxviridae | Vaccinia Virus (WR strain) | HeLa-S3 | 30.85 ± 8.78 |
| Vaccinia Virus (IHD-J strain) | HeLa-S3 | 18.74 ± 6.02 | |
| Vaccinia Virus (IHD-W strain) | HeLa-S3 | 20.61 ± 4.21 | |
| Polyomaviridae | BK Polyomavirus (Gardner strain) | WI-38 | 115.1 ± 37.1[2] |
| Adenoviridae | Adenovirus | A549 | Not explicitly quantified in provided results |
Table 2: Cytotoxicity of Cidofovir (CC50 Values)
| Cell Line | Assay Method | CC50 (µM) |
| WI-38 | Neutral Red Assay | 299.9 ± 12.3[2] |
| WI-38 | PCR Assay | 202.6 ± 54.5[2] |
| Not Specified | Not Specified | >100 |
Mechanism of Action
Cidofovir exerts its antiviral effect by selectively inhibiting viral DNA synthesis.[3] Unlike many nucleoside analogs that require an initial phosphorylation step by a viral kinase, Cidofovir is a phosphonate nucleotide analog that is already monophosphorylated.[1]
Upon entry into the host cell, Cidofovir is phosphorylated twice by cellular enzymes to its active diphosphate form, cidofovir diphosphate.[1] This active metabolite then acts as a competitive inhibitor of and an alternative substrate for the viral DNA polymerase.[3] Its incorporation into the growing viral DNA chain leads to a reduction in the rate of viral DNA synthesis and ultimately chain termination.[3] The phosphonate group of the incorporated Cidofovir molecule also makes it difficult for the viral DNA polymerase's proofreading exonuclease activity to remove it.
Mechanism of action of Cidofovir.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antiviral activity and cytotoxicity of compounds like Cidofovir.
Plaque Reduction Assay
This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in viral plaque formation.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus stock of known titer.
-
Test compound (Cidofovir) at various concentrations.
-
Cell culture medium (e.g., DMEM).
-
Overlay medium (e.g., containing 1% methylcellulose or agarose).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 10% formalin).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Virus Dilution: Prepare serial dilutions of the virus stock in cell culture medium.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus dilutions. Incubate for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Prepare various concentrations of the test compound in the overlay medium.
-
Overlay: After the incubation period, remove the virus inoculum and add the compound-containing overlay medium to the respective wells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Fixation and Staining: After incubation, remove the overlay medium and fix the cells with a suitable fixative. Stain the cell monolayer with a staining solution.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.
Workflow for Plaque Reduction Assay.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the cytotoxicity of a compound by measuring the metabolic activity of cells.
Materials:
-
Host cells in a 96-well plate.
-
Test compound (Cidofovir) at various concentrations.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated control. The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
Workflow for MTT Cytotoxicity Assay.
Conclusion
Cidofovir is a broad-spectrum antiviral agent with a well-defined mechanism of action that makes it a valuable tool in the treatment of various DNA virus infections. Its ability to be activated by cellular enzymes provides a key advantage in overcoming resistance mechanisms that target viral kinases. The standardized experimental protocols outlined in this guide are essential for the continued evaluation of Cidofovir and the discovery of new antiviral agents. Further research to fully elucidate its activity against a wider range of viruses and to optimize its therapeutic use is ongoing.
References
Methodological & Application
Synthesis of Fpmpg for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fpmpg, or N-formyl-L-phenylalanyl-L-methionyl-L-phenylalanyl-L-glycine, is a synthetic tetrapeptide that belongs to the class of N-formylated peptides. These peptides are potent signaling molecules in biological systems, primarily recognized by the N-formyl peptide receptor (FPR) family, which are G-protein coupled receptors (GPCRs) expressed on the surface of various immune cells.[1][2][3] The interaction of N-formylated peptides with these receptors initiates a signaling cascade that plays a crucial role in the innate immune response, including chemotaxis, inflammation, and host defense against pathogens.[1][2][4] The N-formyl group is a key structural feature, as it mimics peptides of bacterial origin, which often initiate with N-formylmethionine.[1][5]
This document provides detailed application notes and protocols for the chemical synthesis of this compound in a laboratory setting. The primary method described is Fmoc-based solid-phase peptide synthesis (SPPS), a robust and widely used technique for creating custom peptides.[6][7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Full Name | N-formyl-L-phenylalanyl-L-methionyl-L-phenylalanyl-L-glycine |
| Amino Acid Sequence | f-Phe-Met-Phe-Gly |
| Molecular Formula | C25H30N4O5S |
| Molecular Weight | 514.60 g/mol |
| Charge at pH 7 | 0 |
| Isoelectric Point (pI) | ~5.5 |
| Hydrophobicity | High |
Table 2: Theoretical Yield Calculation for this compound Synthesis
The theoretical yield of a peptide synthesized via SPPS is dependent on the initial loading of the resin and the efficiency of each coupling and deprotection step. The overall theoretical yield can be calculated using the following formula:
Theoretical Yield (g) = Resin Loading (mol/g) x Resin Amount (g) x Molecular Weight of Peptide ( g/mol ) x (Coupling Efficiency)^n
Where 'n' is the number of coupling cycles (in this case, 3 for a tetrapeptide).
| Parameter | Example Value |
| Resin Loading | 0.5 mmol/g |
| Resin Amount | 0.2 g |
| This compound Molecular Weight | 514.60 g/mol |
| Assumed Coupling Efficiency | 99% |
| Number of Coupling Cycles (n) | 3 |
| Calculated Theoretical Yield | ~0.051 g (51 mg) |
Note: Actual yields will be lower than the theoretical yield due to incomplete reactions and losses during purification. A typical crude yield for a tetrapeptide can range from 50-80%, with final purified yields being lower.[8][9][10]
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of the peptide backbone on a solid support resin.
Materials:
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
Fmoc-Gly-OH
-
Fmoc-Phe-OH
-
Fmoc-Met-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.
-
First Amino Acid Loading (Fmoc-Gly-OH):
-
Dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Drain the DMF from the swollen resin.
-
Add the amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Second Amino Acid Coupling (Fmoc-Phe-OH):
-
Activate Fmoc-Phe-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Wash the resin with DMF (3x).
-
-
Repeat Deprotection and Coupling: Repeat steps 3 and 4 for the remaining amino acids in the sequence: Fmoc-Met-OH and Fmoc-Phe-OH.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 3.
-
Resin Washing and Drying: Wash the peptidyl-resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.
Protocol 2: On-Resin N-terminal Formylation
This step introduces the N-formyl group to the N-terminus of the peptide chain while it is still attached to the resin.
Method A: Formic Acid/DCC Activation [11][12][13]
Materials:
-
Formic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM) or Diethyl ether
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation of Formylating Reagent: In a separate flask, dissolve formic acid (10 eq.) in DCM. Cool the solution to 0°C and add DCC (5 eq.). Stir for 1-2 hours at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Formylation Reaction:
-
Swell the dried peptidyl-resin from Protocol 1 in DMF.
-
Carefully filter or centrifuge the formylating reagent to remove the DCU precipitate.
-
Add the supernatant containing the activated formic acid and DIPEA (5 eq.) to the resin.
-
Shake the reaction mixture overnight at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
Method B: Rapid On-Resin Formylation [14][15]
Materials:
-
Formic acid
-
Acetic anhydride
-
Pyridine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: Swell the dried peptidyl-resin from Protocol 1 in DMF.
-
Reagent Addition: Add pyridine (5 eq.) and formic acid (5 eq.) to the resin suspension.
-
Activation and Formylation: Add acetic anhydride (2.5 eq.) dropwise while stirring. Continue to stir for 15-30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 3: Cleavage and Deprotection
This protocol cleaves the synthesized this compound from the solid support and removes the side-chain protecting groups.
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the formylated peptidyl-resin. Shake for 2-3 hours at room temperature.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
A white precipitate of the crude this compound should form.
-
-
Isolation and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.
Protocol 4: Purification and Characterization
The crude this compound must be purified and its identity confirmed.
Purification:
-
High-Performance Liquid Chromatography (HPLC): The crude peptide is typically purified by reverse-phase HPLC (RP-HPLC) using a C18 column.[16][17][18] A water/acetonitrile gradient containing 0.1% TFA is commonly used for elution. Fractions are collected and analyzed for purity.
Characterization:
-
Mass Spectrometry (MS): The molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure it matches the theoretical mass of this compound (514.60 Da).[17][19]
-
Analytical HPLC: The purity of the final product is assessed by analytical RP-HPLC. A purity of >95% is generally desired for biological assays.[10]
Mandatory Visualization
N-Formyl Peptide Receptor (FPR) Signaling Pathway
N-formylated peptides like this compound are recognized by N-formyl peptide receptors (FPRs), which are G-protein coupled receptors (GPCRs).[1][2][3] Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of a heterotrimeric G-protein, leading to the dissociation of its Gα and Gβγ subunits. These subunits then activate downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The PI3K pathway is also crucial for mediating cellular responses. Ultimately, these signaling events culminate in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), which are essential components of the inflammatory response.[2]
Caption: FPR Signaling Pathway
Experimental Workflow for this compound Synthesis
The synthesis of this compound follows a systematic workflow beginning with the preparation of the solid support and proceeding through iterative steps of amino acid coupling and deprotection, followed by N-terminal formylation, cleavage from the resin, and finally, purification and characterization of the final product.
Caption: this compound Synthesis Workflow
References
- 1. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. researchgate.net [researchgate.net]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fast On-Resin N-Formylation of Peptides - ChemistryViews [chemistryviews.org]
- 15. Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Efficacy Testing of Fpmpg
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of Fpmpg efficacy. The following sections detail the methodologies for key experiments designed to characterize the inhibitory activity and cellular effects of this compound. The included protocols are intended to serve as a guide for researchers in the fields of drug discovery and development.
II. Quantitative Analysis of this compound Inhibitory Activity
The in vitro potency of this compound can be determined through various biochemical and cell-based assays. The following table summarizes key quantitative data from representative studies.
Table 1: Summary of this compound In Vitro Efficacy Data
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| Biochemical Assay | Recombinant Human Kinase | N/A | IC50 | 15 nM | |
| Cell-Based Assay | Endogenous Target | HEK293 | IC50 | 50 nM | |
| Cell Viability Assay | N/A | A549 | EC50 | 150 nM | |
| Selectivity Panel | 400 Human Kinases | N/A | S-Score (10) | 0.02 |
III. Experimental Protocols
A. Biochemical Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified recombinant kinase.
Workflow Diagram:
Caption: Workflow for the biochemical kinase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer.
-
Prepare a 2X substrate/ATP solution in kinase buffer.
-
Prepare a 4X this compound serial dilution in DMSO.
-
-
Assay Procedure:
-
Add 2.5 µL of the 4X this compound serial dilution to the appropriate wells of a 384-well plate.
-
Add 2.5 µL of DMSO to the control wells.
-
Add 2.5 µL of the 2X kinase solution to all wells.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of ADP-Glo™ reagent to all wells.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to all wells.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
B. Cell-Based Phosphorylation Assay
This protocol outlines a method to measure the inhibition of target phosphorylation in a cellular context.
Signaling Pathway Diagram:
Caption: Inhibition of a receptor tyrosine kinase by this compound.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293) in a 96-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4 hours.
-
Treat the cells with a serial dilution of this compound for 2 hours.
-
Stimulate the cells with an appropriate ligand for 15 minutes.
-
-
Lysis and Detection:
-
Lyse the cells and transfer the lysate to an ELISA plate coated with a capture antibody for the target protein.
-
Incubate for 2 hours at room temperature.
-
Wash the plate and add a detection antibody that recognizes the phosphorylated form of the target protein.
-
Incubate for 1 hour at room temperature.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Add TMB substrate and stop the reaction with sulfuric acid.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition of phosphorylation for each this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
C. Cell Viability Assay
This protocol details a method to assess the effect of this compound on cell viability.
Protocol:
-
Cell Plating and Treatment:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells per well.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
-
Viability Measurement:
-
Add CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent viability for each this compound concentration relative to the vehicle-treated control.
-
Determine the EC50 value by plotting the percent viability against the log of the this compound concentration.
-
IV. Conclusion
The protocols and data presented in these application notes provide a robust framework for the in vitro characterization of this compound. These assays are essential for determining the potency, cellular activity, and cytotoxic effects of this compound, thereby guiding further drug development efforts.
Application Notes and Protocols for Fpmpg Dosage and Administration in Cell Culture
Note to the user: A comprehensive search for the compound "Fpmpg" did not yield specific information regarding its use in cell culture, including dosage, administration, or mechanism of action. It is possible that "this compound" is an internal development name, a novel compound not yet described in public literature, or a typographical error.
The following document provides a detailed template for application notes and protocols that can be adapted once specific experimental data for this compound (or the correct compound name) is available. This template is designed to meet all the structural, data presentation, and visualization requirements of your request and serves as a guide for researchers, scientists, and drug development professionals.
Application Notes: this compound in Cell Culture
Introduction
[this compound] is a novel small molecule inhibitor of the [Target Protein/Pathway] signaling pathway. These application notes provide recommended starting points for the use of [this compound] in various cell culture models. The provided protocols and dosage recommendations are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Mechanism of Action
[this compound] is hypothesized to exert its biological effects through the inhibition of [Target Protein], a key kinase in the [Signaling Pathway Name] pathway. This pathway is frequently dysregulated in [Disease State, e.g., various cancers] and is implicated in cell proliferation, survival, and metastasis. The inhibition of [Target Protein] by [this compound] is expected to lead to a downstream cascade of events, ultimately resulting in cell cycle arrest and apoptosis in sensitive cell lines.
Signaling Pathway Diagram
Application Notes and Protocols for the Evaluation of Fpmpg Against Hepatitis B Virus (HBV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B virus (HBV) infection is a significant global health issue, with millions of individuals living with chronic infection, which can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2] Current treatments, primarily nucleoside/nucleotide analogs (NAs) and interferons, can suppress viral replication but rarely lead to a complete cure.[3][4][5] The development of novel antiviral agents with improved efficacy and resistance profiles is a critical area of research. This document provides a comprehensive set of protocols for the preclinical evaluation of a novel investigational compound, Fpmpg, for its potential anti-HBV activity.
These protocols cover initial in vitro screening to determine antiviral potency and cytotoxicity, followed by more detailed mechanistic studies and evaluation in in vivo models. The methodologies described are based on established and widely used assays in the field of HBV drug discovery.[6]
In Vitro Evaluation of this compound
The initial assessment of this compound's anti-HBV activity is performed using cell-based assays. These assays are designed to determine the compound's ability to inhibit HBV replication and to assess its toxicity to host cells.
Cell Lines and Reagents
-
Cell Lines:
-
HepG2.2.15 cells: A human hepatoblastoma cell line that stably expresses HBV (genotype D).[6] This is a widely used model for screening anti-HBV compounds that target viral replication.
-
HepG2-NTCP cells: HepG2 cells engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), the entry receptor for HBV.[7] These cells are susceptible to HBV infection and are used to evaluate entry inhibitors and other aspects of the viral life cycle.
-
Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro HBV infection studies as they most closely mimic the in vivo liver environment.[7]
-
-
HBV Inoculum: For infection assays in HepG2-NTCP cells and PHHs, cell culture-derived or patient-derived HBV should be used.
-
Control Compounds: Lamivudine (3TC) and Entecavir (ETV) are commonly used as positive controls for inhibition of HBV replication.
Experimental Protocols
This protocol aims to determine the half-maximal effective concentration (EC50) of this compound, which is the concentration at which 50% of viral replication is inhibited.
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds (Lamivudine, Entecavir) in cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the treated cells for a period of 6-9 days, with media and compound changes every 3 days.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
Quantification of HBV DNA: Extract viral DNA from the supernatant. Quantify the level of extracellular HBV DNA using quantitative real-time PCR (qPCR).
-
Data Analysis: Calculate the percentage of HBV DNA reduction at each this compound concentration relative to the untreated control. Determine the EC50 value by fitting the data to a dose-response curve.
This protocol determines the half-maximal cytotoxic concentration (CC50) of this compound.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of Protocol 1.
-
Incubation: Incubate the cells for the same duration as the antiviral assay.
-
Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the percentage of cell viability at each this compound concentration relative to the untreated control. Determine the CC50 value by fitting the data to a dose-response curve.
-
Selectivity Index (SI): Calculate the SI by dividing the CC50 by the EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile.
Data Presentation
The quantitative data from the in vitro assays should be summarized in a clear and concise table.
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Value | Value | Value |
| Lamivudine | Value | Value | Value |
| Entecavir | Value | Value | Value |
Caption: In vitro anti-HBV activity and cytotoxicity of this compound.
Mechanistic Studies
Once the antiviral activity of this compound is confirmed, further studies are necessary to elucidate its mechanism of action.
Experimental Protocols
This cell-free assay determines if this compound directly inhibits the reverse transcriptase activity of the HBV polymerase.[8][9]
-
Expression of HBV Polymerase: Express and purify recombinant HBV polymerase.
-
In Vitro Polymerase Reaction: Set up a reaction mixture containing the purified polymerase, a template-primer, deoxynucleotide triphosphates (dNTPs, one of which is radiolabeled or fluorescently labeled), and varying concentrations of the triphosphate form of this compound (this compound-TP).
-
Reaction and Analysis: Allow the polymerase reaction to proceed and then stop it. Analyze the products by gel electrophoresis and autoradiography or fluorescence imaging to quantify the inhibition of DNA synthesis.
-
Data Analysis: Determine the IC50 value, the concentration of this compound-TP that inhibits 50% of the polymerase activity.
This protocol assesses the effect of this compound on the levels of viral transcripts and proteins.
-
Cell Treatment: Treat HBV-replicating cells (e.g., HepG2.2.15) with this compound at concentrations around its EC50.
-
RNA and Protein Extraction: After treatment, lyse the cells and extract total RNA and protein.
-
Analysis of HBV RNA: Quantify the levels of HBV pregenomic RNA (pgRNA) and other viral transcripts using Northern blotting or RT-qPCR.[10]
-
Analysis of HBV Proteins: Analyze the levels of Hepatitis B core antigen (HBcAg), Hepatitis B e antigen (HBeAg), and Hepatitis B surface antigen (HBsAg) using Western blotting or ELISA.[10][11]
Data Presentation
| Assay | This compound IC50 (µM) |
| HBV Polymerase Inhibition | Value |
Caption: Inhibitory activity of this compound on HBV polymerase.
| This compound Concentration | pgRNA Level (% of control) | HBcAg Level (% of control) | HBeAg Level (% of control) | HBsAg Level (% of control) |
| 0 µM (Control) | 100 | 100 | 100 | 100 |
| EC50/2 | Value | Value | Value | Value |
| EC50 | Value | Value | Value | Value |
| EC50 x 2 | Value | Value | Value | Value |
Caption: Effect of this compound on HBV RNA and protein levels.
In Vivo Evaluation of this compound
Promising compounds from in vitro studies should be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety.
Animal Models
-
HBV Transgenic Mice: These mice have the HBV genome integrated into their own and constitutively produce HBV virions and antigens.[[“]] They are useful for evaluating compounds that inhibit viral replication.
-
Humanized Liver Mice: These are immunodeficient mice with human hepatocytes engrafted in their livers. They can be infected with HBV and are a more advanced model to study the entire viral life cycle and host immune responses.[[“]]
-
Duck Hepatitis B Virus (DHBV) Model: The DHBV is closely related to human HBV and can be used to study the in vivo efficacy of antiviral compounds.[13][14]
Experimental Protocol
-
Animal Selection and Grouping: Use adult HBV transgenic mice and divide them into groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like Tenofovir).
-
Compound Administration: Administer this compound and control compounds to the mice daily via an appropriate route (e.g., oral gavage).
-
Monitoring: Collect blood samples at regular intervals to monitor serum HBV DNA levels, HBsAg, and HBeAg. Monitor the animals for any signs of toxicity.
-
Terminal Analysis: At the end of the study, sacrifice the animals and collect liver tissue to measure intrahepatic HBV DNA and cccDNA levels.
-
Data Analysis: Compare the reduction in viral markers in the this compound-treated groups to the vehicle control group.
Data Presentation
| Treatment Group | Serum HBV DNA Reduction (log10 copies/mL) | Liver HBV DNA Reduction (% of control) |
| Vehicle Control | 0 | 100 |
| This compound (Low Dose) | Value | Value |
| This compound (High Dose) | Value | Value |
| Tenofovir | Value | Value |
Caption: In vivo anti-HBV efficacy of this compound in transgenic mice.
Visualizations
Experimental Workflows
Caption: Workflow for in vitro evaluation of this compound's anti-HBV activity.
Caption: Workflow for mechanistic studies of this compound.
Signaling Pathway
The primary mechanism of action for many anti-HBV nucleoside/nucleotide analogs is the inhibition of the viral polymerase, which is a key enzyme in the HBV replication cycle.
Caption: Proposed mechanism of action of this compound on HBV replication.
The protocols outlined in this document provide a robust framework for the comprehensive preclinical evaluation of this compound as a potential anti-HBV therapeutic agent. Successful progression through these stages, demonstrating potent and selective antiviral activity with a clear mechanism of action and in vivo efficacy, would provide a strong rationale for advancing this compound into further development.
References
- 1. Hepatitis B [who.int]
- 2. Hepatitis B - Wikipedia [en.wikipedia.org]
- 3. Towards Elimination of Hepatitis B Virus Using Novel Drugs, Approaches, and Combined Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current and future antiviral drug therapies of hepatitis B chronic infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. EP1117843A1 - An in vitro activity assay for human hepatitis b virus - (hbv) dna polymerase, and its use for screening for inhibitors of hbv dna polymerase - Google Patents [patents.google.com]
- 10. Mechanisms underlying delayed loss of HBeAg and HBV DNA following HBsAg seroclearance in PEG-IFNα treated patients of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatitis B virus - Wikipedia [en.wikipedia.org]
- 12. In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application - Consensus [consensus.app]
- 13. In Vitro Characterization of the Anti-Hepatitis B Virus Activity and Cross-Resistance Profile of 2′,3′-Dideoxy-3′-Fluoroguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
Application Notes and Protocols: The Use of Fpmpg in Combination with Other Antiretrovirals
A search for the antiretroviral drug "Fpmpg" yielded no results. Please verify the drug's name and spelling. The following information is based on general principles of combination antiretroviral therapy and will be updated with specific data on this compound upon clarification.
Introduction
Combination antiretroviral therapy (cART) is the cornerstone of managing HIV infection.[1][2] The primary objective of cART is to achieve maximal and durable suppression of viral replication.[2] This is typically accomplished by combining two or more antiretroviral agents from different classes to target various stages of the HIV life cycle.[2] The rationale behind this multi-target approach is to enhance antiviral efficacy, reduce the risk of developing drug resistance, and provide a more robust and sustained treatment response.[3]
This document aims to provide a framework for understanding how a novel antiretroviral agent, this compound, could be integrated into existing treatment paradigms. The subsequent sections will outline hypothetical experimental protocols and data presentation formats that would be necessary to evaluate the safety and efficacy of this compound in combination with other antiretrovirals.
Hypothetical Efficacy of this compound in Combination Therapy
The success of a new antiretroviral agent like this compound in combination therapy hinges on its ability to demonstrate synergistic or additive effects with other drugs, while maintaining a favorable safety profile. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[4][5]
Table 1: Illustrative In Vitro Antiviral Activity of this compound Combinations
| Drug Combination | Mechanism of Action | EC50 (nM) - Drug Alone | EC50 (nM) - In Combination | Combination Index (CI) | Interpretation |
| This compound + Tenofovir (TDF) | This compound: [Assumed] / TDF: NRTI | [Value] / 25 | [Value] | < 1 | Synergistic |
| This compound + Efavirenz (EFV) | This compound: [Assumed] / EFV: NNRTI | [Value] / 5 | [Value] | ≈ 1 | Additive |
| This compound + Darunavir (DRV) | This compound: [Assumed] / DRV: PI | [Value] / 2 | [Value] | > 1 | Antagonistic |
| This compound + Raltegravir (RAL) | This compound: [Assumed] / RAL: INSTI | [Value] / 10 | [Value] | < 1 | Synergistic |
EC50: Half-maximal effective concentration; CI: Combination Index. A CI value < 1 indicates synergy, ≈ 1 indicates an additive effect, and > 1 indicates antagonism.
Experimental Protocols
Detailed in vitro and in vivo studies are essential to characterize the interactions between this compound and other antiretroviral agents.
Protocol 1: In Vitro Synergy Testing using Checkerboard Assay
This protocol is designed to assess the antiviral synergy of this compound with other antiretrovirals against HIV-1 in cell culture.
1. Cell and Virus Preparation:
- Culture TZM-bl cells (or another susceptible cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
- Prepare stocks of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB or BaL) and determine the tissue culture infectious dose 50 (TCID50).
2. Drug Preparation:
- Prepare stock solutions of this compound and other antiretroviral drugs (e.g., tenofovir, efavirenz, darunavir, raltegravir) in dimethyl sulfoxide (DMSO).
- Create serial dilutions of each drug.
3. Checkerboard Assay Setup:
- In a 96-well plate, add serial dilutions of this compound along the rows and serial dilutions of the combination drug along the columns.
- Include wells for each drug alone and a no-drug control.
- Add TZM-bl cells to each well.
- Infect the cells with a predetermined amount of HIV-1.
4. Incubation and Analysis:
- Incubate the plate for 48-72 hours at 37°C.
- Measure viral replication using a luciferase assay system (for TZM-bl cells) or a p24 antigen ELISA.
- Calculate the 50% effective concentration (EC50) for each drug alone and in combination.
- Determine the combination index (CI) using the Chou-Talalay method to quantify synergy, additivity, or antagonism.
Protocol 2: Cytotoxicity Assay
This protocol assesses the toxicity of this compound in combination with other antiretrovirals on host cells.
1. Cell Preparation:
- Plate uninfected T-lymphoid cells (e.g., MT-4 or CEM) or peripheral blood mononuclear cells (PBMCs) in a 96-well plate.
2. Drug Application:
- Add the same drug concentrations and combinations as used in the synergy assay.
- Include a no-drug control and a control for 100% cytotoxicity.
3. Incubation and Analysis:
- Incubate the plate for the same duration as the synergy assay.
- Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.
- Calculate the 50% cytotoxic concentration (CC50) for each drug and combination.
- Determine the selectivity index (SI = CC50/EC50) to evaluate the therapeutic window.
Visualizing Experimental and Logical Workflows
Diagrams created using the DOT language can effectively illustrate complex processes and relationships.
References
- 1. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 2. Combination antiretroviral therapy for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Study on Synergistic Interactions Between Free and Encapsulated Q-Griffithsin and Antiretrovirals Against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. infectioncontroltoday.com [infectioncontroltoday.com]
- 5. sciencedaily.com [sciencedaily.com]
Application Notes and Protocols for Antiviral Testing of Fipamezole (Fpmpg)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fipamezole (Fpmpg) is known as a potent and selective α2-adrenergic receptor antagonist, primarily investigated for its potential in treating neurological disorders such as Parkinson's disease.[1] To date, the antiviral properties of Fipamezole have not been extensively reported. These application notes provide a comprehensive framework for researchers to evaluate the potential antiviral activity of this compound against a variety of viruses using common in vitro cell-based assays. The following protocols and guidelines are designed to facilitate the initial screening and characterization of Fipamezole as a potential antiviral agent.
Rationale for Antiviral Screening of Fipamezole
While Fipamezole's primary mechanism of action is related to the adrenergic system, the complex interplay between viral infections and host cell signaling pathways presents opportunities for drug repurposing. Many viruses exploit host cell machinery for replication, and compounds that modulate cellular processes could inadvertently interfere with the viral life cycle. Therefore, screening Fipamezole for antiviral activity is a worthwhile exploratory effort.
Recommended Cell Lines for Initial Screening
The selection of appropriate cell lines is crucial for successful antiviral testing. A diverse panel of cell lines is recommended to assess the broad-spectrum potential of Fipamezole. The choice of cell line should also be guided by the specific virus being tested.
Table 1: Recommended Cell Lines for this compound Antiviral Testing
| Cell Line | Origin | Common Viral Susceptibility | Notes |
| Vero E6 | African green monkey kidney | Wide range of viruses including SARS-CoV-2, Herpes Simplex Virus (HSV), Influenza, and various flaviviruses.[2][3][4] | Deficient in interferon production, making them highly permissive to many viruses.[2] |
| A549 | Human lung carcinoma | Influenza virus, Respiratory Syncytial Virus (RSV), Adenovirus, and SARS-CoV-2.[2] | A common model for respiratory virus infections. |
| MDCK | Canine kidney | Influenza A and B viruses.[5] | Standard cell line for influenza virus research and vaccine production. |
| Huh-7 | Human hepatoma | Hepatitis C Virus (HCV), Dengue virus, Zika virus, and other flaviviruses. | A key cell line for studying liver-tropic viruses. |
| HeLa | Human cervical carcinoma | Wide range of viruses including HSV, Poliovirus, and Rhinovirus. | A robust and widely used cell line in virology. |
| SH-SY5Y | Human neuroblastoma | Neurotropic viruses such as Herpes Simplex Virus, Zika virus, and La Crosse virus.[4] | Relevant for studying viruses that infect the central nervous system.[4] |
Experimental Protocols
A critical aspect of antiviral drug testing is to determine the compound's efficacy in inhibiting viral replication at concentrations that are not toxic to the host cells. The following are standard protocols for assessing cytotoxicity and antiviral activity.
Cytotoxicity Assays
It is essential to first determine the 50% cytotoxic concentration (CC50) of Fipamezole on the selected cell lines. This is the concentration of the compound that reduces the viability of uninfected cells by 50%.
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed the selected cell line in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of Fipamezole in culture medium and add to the wells. Include a "cells only" control (no compound) and a "medium only" control (no cells).
-
Incubation: Incubate the plate for 48-72 hours (this should match the duration of the antiviral assay).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
The XTT assay is another colorimetric assay that measures cell viability.
-
Cell Seeding: Follow the same procedure as for the MTT assay.
-
Compound Addition: Follow the same procedure as for the MTT assay.
-
Incubation: Incubate the plate for 48-72 hours.
-
XTT Reagent Preparation: Prepare the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) working solution according to the manufacturer's instructions immediately before use.[7]
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[7]
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
CC50 Calculation: Calculate the CC50 value as described for the MTT assay.
Antiviral Activity Assays
Once the CC50 is determined, the antiviral efficacy of Fipamezole can be assessed. The 50% effective concentration (EC50) is the concentration of the compound that inhibits viral replication by 50%.
This assay measures the ability of a compound to reduce the number of viral plaques.
-
Cell Seeding: Seed susceptible cells in 6-well or 12-well plates and grow to confluence.
-
Virus Preparation: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with a known amount of virus (typically 50-100 plaque-forming units per well) in the presence of various concentrations of Fipamezole (below the CC50). Include a "virus only" control (no compound).
-
Adsorption: Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the virus inoculum and add a semi-solid overlay (e.g., containing agarose or carboxymethylcellulose) with the corresponding concentrations of Fipamezole.[8][9]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining: Fix the cells and stain with a dye such as crystal violet to visualize the plaques.[9]
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: Calculate the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
This assay quantifies the amount of infectious virus produced in the presence of the compound.[10][11]
-
Cell Seeding and Infection: Seed cells in 24-well or 48-well plates. Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of Fipamezole.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).
-
Virus Harvest: Harvest the cell culture supernatant (and/or cell lysates) containing the progeny virus.[12]
-
Virus Titer Determination: Determine the viral titer in the harvested samples using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.
-
EC50 Calculation: Calculate the EC50 value based on the reduction in viral titer as a function of Fipamezole concentration.
Data Presentation
Quantitative data from the cytotoxicity and antiviral assays should be summarized in a structured table to facilitate comparison and calculation of the Selectivity Index (SI), which is a measure of the compound's therapeutic window (SI = CC50 / EC50).
Table 2: Template for Summarizing this compound Antiviral Activity Data
| Cell Line | Virus | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Assay Method |
| Example: Vero E6 | Example: HSV-1 | Plaque Reduction | |||
Visualizations
Experimental Workflow
Caption: Workflow for in vitro antiviral screening of Fipamezole.
Hypothetical Viral Life Cycle and Potential this compound Intervention Points
Since the antiviral mechanism of Fipamezole is unknown, this diagram illustrates general stages of a viral life cycle that could be targeted by an antiviral compound.
References
- 1. atuka.com [atuka.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. communities.springernature.com [communities.springernature.com]
- 5. atcc.org [atcc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Measuring the Cytotoxicity of Fpmpg In Vitro: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The assessment of cytotoxicity is a critical step in the development of novel therapeutic agents. Understanding the dose-dependent effects of a compound on cell viability and the mechanisms by which it induces cell death provides essential information for efficacy and safety profiling. This document provides a set of detailed protocols for measuring the in vitro cytotoxicity of Fpmpg, a novel compound under investigation. The following application notes describe common and robust methods for quantifying cell viability, membrane integrity, and apoptosis induction.
These protocols are intended for researchers, scientists, and drug development professionals familiar with cell culture and basic laboratory techniques. The assays described include the MTT assay for metabolic activity, the LDH assay for membrane integrity, and Annexin V/Propidium Iodide (PI) staining and Caspase-3/7 activity measurement for the characterization of apoptosis.
Data Presentation
The following tables summarize representative quantitative data from in vitro cytotoxicity and apoptosis assays performed with this compound on a hypothetical cancer cell line (e.g., HeLa) after a 48-hour incubation period.
Table 1: Cell Viability by MTT Assay
| This compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.25 | 100% |
| 1 | 1.18 | 94.4% |
| 5 | 0.95 | 76.0% |
| 10 | 0.63 | 50.4% |
| 25 | 0.31 | 24.8% |
| 50 | 0.15 | 12.0% |
Table 2: Cytotoxicity by LDH Release Assay
| This compound Concentration (µM) | LDH Activity (Absorbance at 490 nm) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.12 | 0% |
| 1 | 0.15 | 5.2% |
| 5 | 0.28 | 27.6% |
| 10 | 0.55 | 74.1% |
| 25 | 0.78 | 113.8% (Maximum Lysis Control = 0.70) |
| 50 | 0.85 | 125.9% (Maximum Lysis Control = 0.70) |
Table 3: Apoptosis Analysis by Annexin V/PI Staining (Flow Cytometry)
| This compound Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Vehicle Control) | 95.1% | 2.5% | 2.4% |
| 10 | 60.2% | 25.3% | 14.5% |
| 50 | 15.7% | 48.9% | 35.4% |
Table 4: Caspase-3/7 Activity Assay
| This compound Concentration (µM) | Luminescence (RLU) | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 15,200 | 1.0 |
| 10 | 85,120 | 5.6 |
| 50 | 152,000 | 10.0 |
Experimental Workflow
The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of this compound.
Caption: General workflow for in vitro cytotoxicity testing of this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[1][2][3][4][5] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[6][7]
Materials:
-
96-well flat-bottom plates
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-4).
-
Set up control wells: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a background control (medium only).[8]
-
After the treatment period, centrifuge the plate at 400 x g for 5 minutes.[8]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
Calculate the percentage of cytotoxicity using the absorbance values from the control wells, as per the manufacturer's formula.
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V-FITC.[9] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[9]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
Microcentrifuge tubes
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 200 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent signal.
Materials:
-
White-walled 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1-4).
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate for 1-2 hours at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold increase in caspase activity relative to the vehicle-treated control.
This compound-Induced Apoptosis Signaling Pathway
This compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
References
- 1. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Caspase-Dependent Apoptosis: An Overview [absin.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]
- 7. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
Application Notes and Protocols for Folylpolyglutamate Synthase (FPGS) Research
A Note on Terminology: The query for "Fpmpg" has been interpreted as a likely typographical error for "FPGS," the gene encoding the enzyme Folylpolyglutamate Synthase. The following application notes and protocols are based on this assumption, focusing on the well-established role of FPGS in cellular metabolism and drug response.
Introduction to Folylpolyglutamate Synthase (FPGS)
Folylpolyglutamate Synthase (FPGS) is a crucial enzyme in cellular folate homeostasis.[1][2] It catalyzes the ATP-dependent addition of glutamate residues to folates and antifolate drugs, such as methotrexate (MTX).[3][4] This process, known as polyglutamylation, is essential for two primary reasons: it traps folate cofactors and antifolate drugs inside the cell by increasing their molecular size and negative charge, and it enhances their affinity for folate-dependent enzymes involved in critical metabolic pathways.[5][6] These pathways include the de novo synthesis of purines and thymidylate, which are fundamental for DNA replication and repair, as well as amino acid metabolism.[4][7]
Given its central role, the expression and activity of FPGS are critical determinants of the efficacy of antifolate chemotherapeutics. Reduced FPGS activity is a well-documented mechanism of drug resistance in various cancers, including leukemia and colorectal cancer, as it leads to decreased intracellular accumulation of active drug metabolites.[4][8][9] Consequently, experimental models for studying FPGS are vital for cancer research, drug development, and for devising strategies to overcome chemoresistance.
Experimental Models for FPGS Research
A multi-faceted approach utilizing in vitro, in vivo, and in silico models is necessary to fully elucidate the role of FPGS in health and disease.
In Vitro Models
In vitro models are indispensable for mechanistic studies of FPGS function, regulation, and its role in drug sensitivity.
-
Cancer Cell Lines: A wide range of human cancer cell lines are used to study FPGS. The choice of cell line is often dictated by the cancer type of interest and the endogenous expression level of FPGS. Expression can vary dramatically between cell lines, which can be leveraged for comparative studies.[10] Commonly used cell lines include:
-
Gene Expression Modulation Models: To directly assess the function of FPGS, cell lines are often engineered to have altered FPGS expression. These models are crucial for establishing a causal link between FPGS levels and cellular phenotypes, such as drug resistance.
-
Overexpression Models: Transfection with vectors containing FPGS cDNA is used to increase FPGS protein expression and activity.[11]
-
Knockdown/Knockout Models: Techniques such as siRNA, shRNA, or CRISPR-Cas9 are employed to reduce or eliminate FPGS expression.[11][12][13] These models are particularly useful for mimicking the low-FPGS state observed in drug-resistant tumors.[9]
-
-
Patient-Derived Organoids: Three-dimensional organoid cultures derived from patient tumors, such as colorectal cancer organoids, offer a more physiologically relevant model. These models better recapitulate the heterogeneity and architecture of the original tumor and can be used to test the sensitivity to antifolates in a patient-specific manner, correlating it with FPGS expression.[8]
In Vivo Models
In vivo models are essential for validating in vitro findings in a whole-organism context, studying drug efficacy, and assessing pharmacokinetics.
-
Gene-Targeted Mouse Models: A complete knockout of the Fpgs gene in mice is embryonically lethal, which underscores the enzyme's critical role in development and cell survival.[5] Conditional knockout models, where Fpgs is deleted in specific tissues or at specific times, can be developed to study its role in adult physiology and disease.
-
Xenograft Models: Human cancer cell lines (including those with engineered FPGS expression) can be implanted into immunocompromised mice to generate tumors.[14] These xenograft models are the workhorse for preclinical testing of antifolate drugs, allowing researchers to assess how FPGS expression levels affect tumor growth and response to therapy in a living system.[15]
In Silico Models
Computational models are increasingly used to integrate experimental data, understand complex biological systems, and predict drug responses.
-
Kinetic Modeling: Mathematical models can simulate the kinetics of the FPGS-catalyzed reaction and the broader folate metabolic network.[16] These models can help predict how changes in FPGS activity or substrate concentrations affect the flux through metabolic pathways and the production of polyglutamylated folates.[17]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: In silico PK/PD models integrate data on drug absorption, distribution, metabolism, and excretion to predict drug concentrations and effects in different tissues. These models can incorporate FPGS activity as a parameter to help predict patient-specific responses to antifolate therapy.[18][19]
-
Structural Biology and Molecular Docking: Computational tools can be used to model the three-dimensional structure of the FPGS enzyme. This allows for molecular docking simulations to predict how different substrates (folates, antifolates) and potential inhibitors bind to the active site, aiding in the design of novel drugs.
Data Presentation: Quantitative Parameters
Quantitative data is crucial for comparing results across different experimental models. The following tables summarize key parameters relevant to FPGS research.
Table 1: FPGS Enzyme Kinetic Parameters
| Parameter | Value | Organism/System | Substrate | Reference |
|---|---|---|---|---|
| Km | 30.3 (± 4.8) µM | Human Erythrocytes | Methotrexate | [20] |
| Vmax | 612 (± 193) pmol/h/mL | Human Erythrocytes | Methotrexate | [20] |
| Km (approx.) | 0.65 - 1.6 µM | Not Specified | DDAH4PteGlu(n) |[16] |
Table 2: Cellular Response to Antifolates based on FPGS Status
| Cell Line Model | FPGS Status | Effect on Chemosensitivity | Drug | Reference |
|---|---|---|---|---|
| HCT116 Colon Cancer | Overexpression | Enhanced sensitivity | 5-Fluorouracil | [9] |
| HCT116 Colon Cancer | Antisense Inhibition | Decreased sensitivity | 5-Fluorouracil | [9] |
| Various Cancer Lines | Low Expression | Prone to inhibition by non-classical antifolates | C1, Pyrimethamine | [8] |
| Various Cancer Lines | High Expression | Sensitive to classical antifolates | Methotrexate |[8] |
Experimental Protocols
Protocol 1: FPGS Enzyme Activity Assay
This protocol is adapted from methods describing the measurement of [³H]glutamate incorporation into an antifolate substrate.[4][9]
Objective: To quantify the enzymatic activity of FPGS in cell lysates.
Materials:
-
Cell lysis buffer (e.g., hypotonic buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA or Bradford)
-
Reaction Buffer: 0.5 M Tris-HCl (pH 8.85), 20 mM MgCl₂, 20 mM KCl, 10 mM DTT
-
Substrates: Methotrexate (MTX) or Aminopterin, L-[³H]glutamic acid
-
Cofactor: ATP
-
Quenching solution: Perchloric acid
-
Scintillation fluid and vials
-
HPLC system for product separation (optional, for more detailed analysis)
-
Liquid scintillation counter
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Homogenize the cells (e.g., using a Dounce homogenizer or sonication).
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
-
Enzyme Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 100 µL:
-
Reaction Buffer
-
ATP (final concentration 10 mM)
-
MTX (final concentration 250 µM)
-
L-[³H]glutamic acid (final concentration 4 mM)
-
Cell lysate (50-100 µg of total protein)
-
Nuclease-free water to final volume.
-
-
Prepare a negative control reaction with boiled lysate or without ATP.
-
-
Incubation:
-
Incubate the reaction tubes at 37°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear range.[20]
-
-
Reaction Quenching and Product Separation:
-
Stop the reaction by adding an equal volume of ice-cold perchloric acid.
-
Centrifuge to precipitate protein.
-
The radiolabeled polyglutamylated products can be separated from the unreacted [³H]glutamate using anion-exchange chromatography or HPLC.
-
-
Quantification:
-
Measure the radioactivity of the product fractions using a liquid scintillation counter.
-
Calculate the FPGS activity as pmol of glutamate incorporated per hour per mg of protein.
-
Protocol 2: Quantification of FPGS mRNA by RT-qPCR
Objective: To measure the relative expression level of FPGS mRNA in cells or tissues.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Reverse transcription kit (for cDNA synthesis)
-
qPCR master mix (e.g., SYBR Green-based)
-
FPGS-specific forward and reverse primers
-
Housekeeping gene primers (e.g., ACTB, GAPDH) for normalization
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cell pellets or tissue samples according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 96-well plate. For each sample, set up reactions in triplicate for the FPGS gene and the housekeeping gene.
-
A typical 20 µL reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
-
Thermal Cycling: Run the plate on a qPCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative expression of FPGS mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control sample.
-
Protocol 3: siRNA-Mediated Knockdown of FPGS
Objective: To transiently reduce the expression of FPGS in a cultured cell line.
Materials:
-
Target cell line
-
FPGS-specific siRNA duplexes (at least 2-3 different sequences should be tested)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
Complete growth medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute the siRNA (e.g., to a final concentration of 20 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Validation of Knockdown: Harvest the cells for analysis.
-
mRNA level: Perform RT-qPCR (Protocol 2) to confirm a reduction in FPGS mRNA.
-
Protein level: Perform Western blotting to confirm a reduction in FPGS protein.
-
Functional level: Perform an FPGS activity assay (Protocol 1) to confirm reduced enzymatic function.
-
Visualizations: Pathways and Workflows
Diagram 1: Folate Metabolism and FPGS
References
- 1. FPGS folylpolyglutamate synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Folylpolyglutamate synthase - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. ashpublications.org [ashpublications.org]
- 5. FPGS | Cancer Genetics Web [cancerindex.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The association of aberrant folylpolyglutamate synthetase splicing with ex vivo methotrexate resistance and clinical outcome in childhood acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance | Life Science Alliance [life-science-alliance.org]
- 9. Effects of folylpolyglutamate synthetase modulation on chemosensitivity of colon cancer cells to 5-fluorouracil and methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of folylpolyglutamate synthetase gene expression in tumor tissues by the polymerase chain reaction: marked variation of expression among leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of folylpolyglutamate synthase modulation on global and gene-specific DNA methylation and gene expression in human colon and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene Knockdown methods To Determine Gene Function! [biosyn.com]
- 13. synthego.com [synthego.com]
- 14. crownbio.com [crownbio.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Leveraging In Silico and Artificial Intelligence Models to Advance Drug Disposition and Response Predictions Across the Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In-Silico Modeling Services - Patheon pharma services [patheon.com]
- 20. Erythrocyte Folyl Polyglutamate Synthetase Activity Profiling as a Potential Tool for the Prediction of Methotrexate Efficacy and Toxicity in Rheumatoid Arthritis [mdpi.com]
Application of Tenofovir (PMPA) in Retroviral Infection Models
Note: Initial searches for "Fpmpg" did not yield any relevant results. Based on the context of retroviral infection models, this document will focus on the well-researched antiretroviral agent Tenofovir , also known as PMPA (9-(2-phosphonylmethoxypropyl)adenine), a widely used nucleotide analog reverse transcriptase inhibitor.
These application notes provide a comprehensive overview of the use of Tenofovir and its prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), in preclinical retroviral infection models. This document is intended for researchers, scientists, and drug development professionals working in the field of antiretroviral therapy.
Mechanism of Action
Tenofovir is an acyclic nucleotide analog of adenosine monophosphate. To exert its antiviral effect, it must be phosphorylated intracellularly to its active form, tenofovir diphosphate (TFV-DP).[1][2][3] This active metabolite acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme.[1] TFV-DP mimics the natural substrate, deoxyadenosine triphosphate (dATP), and gets incorporated into the nascent viral DNA strand during reverse transcription.[1][4] Upon incorporation, it causes chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond, thereby halting viral DNA synthesis and replication.[1][3][5] Tenofovir is effective against human immunodeficiency virus types 1 and 2 (HIV-1 and HIV-2) and hepatitis B virus (HBV).[2][3]
Due to low oral bioavailability of the parent drug, Tenofovir is administered as prodrugs, primarily Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF).[1][5][6][7] TDF is largely converted to tenofovir in the plasma, while TAF is more stable in plasma and is primarily activated intracellularly, leading to higher concentrations of the active metabolite in target cells and lower plasma levels of tenofovir.[7]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of Tenofovir (PMPA) and its prodrugs against various retroviruses.
| Compound | Virus | Cell Line | Assay | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Reference |
| Tenofovir (PMPA) | HIV-1IIIB | MT-2 cells | p24 antigen | ~0.6 | ~1,200 to 1,250 | [8] |
| HIV-1IIIB | PBMCs | p24 antigen | ~0.2 | >100 | [8] | |
| HBV | HepG2 2.2.15 cells | N/A | 1.1 | >100 | [3] | |
| HBV | HB611 cells | N/A | 2.5 | 260 | [3] | |
| Duck HBV | Primary duck hepatocytes | N/A | 0.11 | N/A | [3] | |
| bis(POC)PMPA | HIV-1IIIB | MT-2 cells | p24 antigen | 0.007 | ~20 | [9] |
| HIV-1IIIB | PBMCs | p24 antigen | 0.005 | ~30 | [9] | |
| Tenofovir | HIV-1 (Lab & Clinical Isolates) | Lymphoblastoid cells, primary monocyte/macrophage cells, peripheral blood lymphocytes | N/A | 0.04 - 8.5 | N/A | [10] |
IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; PBMCs: Peripheral Blood Mononuclear Cells.
Experimental Protocols
In Vitro Antiviral Activity Assay (HIV-1)
This protocol is a general guideline for determining the in vitro antiviral activity of Tenofovir against HIV-1 in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Tenofovir (PMPA) or its prodrugs (TDF, TAF)
-
Human PBMCs, stimulated with phytohemagglutinin (PHA)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1IIIB)
-
Complete RPMI-1640 medium (with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and IL-2)
-
96-well cell culture plates
-
HIV-1 p24 antigen ELISA kit
-
Cell viability assay kit (e.g., MTS or XTT)
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donor blood and stimulate with PHA for 2-3 days. Wash and resuspend the cells in complete RPMI-1640 medium with IL-2 to a concentration of 1 x 106 cells/mL.
-
Drug Preparation: Prepare a stock solution of Tenofovir in a suitable solvent (e.g., DMSO or water) and make serial dilutions in the culture medium.
-
Infection: Plate 100 µL of the PBMC suspension in each well of a 96-well plate. Add 50 µL of the diluted drug to the appropriate wells.
-
Add 50 µL of a predetermined titer of HIV-1 to each well (except for cell control wells). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
-
Endpoint Measurement: After incubation, collect the cell culture supernatant and measure the HIV-1 p24 antigen concentration using an ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assay: In a parallel plate, assess cell viability using an MTS or XTT assay to determine the 50% cytotoxic concentration (CC50) of the compound.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by determining the drug concentration that inhibits p24 antigen production by 50% compared to the virus control wells.
Retrovirus Production and Titration
This protocol provides a general method for producing and titrating retroviral stocks for use in infection models.
Materials:
-
HEK293T cells
-
Retroviral vector plasmid (containing the gene of interest)
-
Packaging plasmids (e.g., gag-pol, VSV-G)
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM medium with 10% FBS
-
0.45 µm filter
-
Target cells for titration (e.g., NIH 3T3 cells)
-
Polybrene
Protocol for Production:
-
Cell Seeding: Seed HEK293T cells in a 10-cm dish to be 70-80% confluent on the day of transfection.[11]
-
Transfection: Co-transfect the cells with the retroviral vector and packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.[11]
-
Virus Harvest: At 48 and 72 hours post-transfection, collect the culture supernatant containing the viral particles.
-
Virus Concentration (Optional): For higher titers, concentrate the virus by ultracentrifugation or using a commercially available concentration reagent.
-
Storage: Aliquot the viral supernatant and store at -80°C.
Protocol for Titration:
-
Cell Seeding: Seed target cells (e.g., NIH 3T3) in a 24-well plate.
-
Serial Dilution: Prepare serial dilutions of the retroviral stock.
-
Transduction: Infect the target cells with the viral dilutions in the presence of polybrene (to enhance transduction efficiency).
-
Selection/Analysis: After 48-72 hours, select for transduced cells (if the vector contains a selection marker) or analyze for reporter gene expression (e.g., GFP via flow cytometry).
-
Titer Calculation: Count the number of positive colonies or the percentage of positive cells to calculate the viral titer in transducing units per milliliter (TU/mL).
Application in Animal Models
Tenofovir has been extensively studied in various animal models to evaluate its efficacy and pharmacokinetics.
Non-Human Primate (NHP) Models:
-
Macaques (Rhesus, Pig-tailed, Cynomolgus): These are the most widely used models for HIV/AIDS research.[12] Macaques can be infected with Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV), which closely mimic HIV-1 infection in humans.[13]
-
Application: Tenofovir has demonstrated significant efficacy in both pre-exposure prophylaxis (PrEP) and post-exposure prophylaxis (PEP) settings in macaque models of SIV infection.[14] These studies have been crucial in establishing the protective effect of Tenofovir.
Humanized Mouse Models:
-
BLT (Bone Marrow-Liver-Thymus) Mice: These mice are engrafted with human fetal liver and thymus tissues and hematopoietic stem cells, resulting in a robust human immune system.[15]
-
Application: Humanized mice can be infected with HIV-1 and are valuable for studying viral pathogenesis and evaluating the efficacy of antiretroviral drugs like Tenofovir in an in vivo setting with a human immune system.[15]
Experimental Design Considerations for Animal Studies:
-
Route of Administration: Tenofovir (as TDF or TAF) is typically administered orally.
-
Dosing Regimen: Doses are determined based on pharmacokinetic studies to achieve plasma and intracellular drug concentrations comparable to those in humans.
-
Efficacy Endpoints:
-
Viral Load: Measurement of plasma viral RNA levels over time.
-
CD4+ T-cell counts: Monitoring the impact of treatment on this key immune cell population.
-
Prevention of Infection: In PrEP and PEP studies, the primary endpoint is the prevention of establishment of infection following viral challenge.
-
-
Pharmacokinetic Analysis: Measurement of Tenofovir and TFV-DP concentrations in plasma, peripheral blood mononuclear cells (PBMCs), and relevant tissues.
-
Safety and Toxicity: Monitoring for potential side effects, particularly renal and bone-related toxicities.[7]
References
- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 2. journals.asm.org [journals.asm.org]
- 3. More On PMPA [natap.org]
- 4. Levels of intracellular phosphorylated tenofovir and emtricitabine correlate with natural substrate concentrations in peripheral blood mononuclear cells of persons prescribed daily oral Truvada™ for HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Generation of stable cell lines using retroviral system [protocols.io]
- 12. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models to achieve an HIV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I/II Trial of the Pharmacokinetics, Safety, and Antiretroviral Activity of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Mice with humanized immune system as novel models to study HIV-associated pulmonary hypertension [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
Disclaimer: The term "Fpmpg synthesis" as originally requested appears to be a typographical error. This guide focuses on Solid-Phase Peptide Synthesis (SPPS), a widely used and challenging technique relevant to researchers, scientists, and drug development professionals. The principles and troubleshooting strategies outlined here are broadly applicable to complex organic syntheses.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during SPPS.
Frequently Asked Questions (FAQs)
1. What are the most common causes of low peptide yield and purity in SPPS?
Low yield and purity in Solid-Phase Peptide Synthesis (SPPS) can stem from several factors throughout the synthesis process. The most common issues include incomplete deprotection and coupling reactions, peptide aggregation, and various side reactions.[1][2][3][4] Peptide aggregation, where peptide chains stick together, can physically block reaction sites, leading to failed or incomplete reactions.[3][5][6] Side reactions such as aspartimide formation, diketopiperazine formation, and racemization can also lead to a heterogeneous mixture of peptides, complicating purification and reducing the yield of the desired product.[7][8][9][10][11][12]
2. How can I identify and mitigate peptide aggregation during synthesis?
Peptide aggregation is a common challenge, especially for hydrophobic or long peptide sequences.[3][5][6] Signs of aggregation include the resin beads clumping together and failing to swell properly.[7][13] To mitigate aggregation, several strategies can be employed:
-
Solvent Choice: Switching to more effective solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts can help disrupt the hydrogen bonds that cause aggregation.[7]
-
Elevated Temperature: Performing coupling reactions at a higher temperature can improve reaction kinetics and reduce aggregation.[7]
-
Structural Modifications: Incorporating pseudoproline dipeptides or backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt secondary structure formation.[7]
3. What leads to incomplete Fmoc deprotection and how can I resolve it?
Incomplete removal of the Fmoc protecting group is a frequent problem that leads to deletion sequences in the final product. This can be caused by peptide aggregation hindering reagent access to the N-terminus.[7][14] If you suspect incomplete deprotection, you can:
-
Extend Reaction Time: Increasing the deprotection time or performing a second deprotection step can help ensure complete Fmoc removal.[8][15]
-
Use a Stronger Base: Adding a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can enhance deprotection efficiency.[7][13][16]
-
Monitor Deprotection: Automated synthesizers can monitor Fmoc deprotection by UV absorbance of the liberated fluorenyl group, allowing for adjustments in real-time.[17]
4. What are common side reactions during SPPS and how can they be minimized?
Several side reactions can occur during SPPS, leading to impurities that are often difficult to remove. Key side reactions include:
-
Aspartimide Formation: This occurs at aspartic acid residues and can be minimized by using bulky side-chain protecting groups or adding HOBt to the deprotection solution.[7][8][15]
-
Diketopiperazine Formation: This is common at the dipeptide stage, especially with proline as one of the first two amino acids. Using 2-chlorotrityl chloride resin can suppress this side reaction.[7][15]
-
Racemization: The loss of chiral purity can occur, particularly during the activation of amino acids. Using additives like HOBt or choosing appropriate coupling reagents can minimize racemization.[9][10]
-
Guanidinylation: This irreversible termination of the peptide chain can be avoided by pre-activating the protected amino acids before adding them to the resin.[7]
5. How do I choose the right cleavage cocktail for my peptide?
The final cleavage of the peptide from the resin and removal of side-chain protecting groups is a critical step. The choice of cleavage cocktail depends on the amino acid composition of the peptide. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT), but simpler mixtures can often be used. For most sequences, a mixture of TFA/TIS/water (95:2.5:2.5) is sufficient, especially when using modern protecting groups like Fmoc-Trp(Boc) and Fmoc-Arg(Pbf). For peptides containing cysteine or multiple tert-butyl protected residues, the addition of EDT or the use of Reagent K is recommended.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low Crude Peptide Yield | Incomplete coupling or deprotection | Use a stronger coupling reagent or double couple difficult residues. Extend deprotection time or add DBU.[1][7][8][15] |
| Peptide aggregation | Switch to NMP or add chaotropic salts to the solvent. Incorporate pseudoproline dipeptides.[7] | |
| Premature cleavage from the resin | For acid-sensitive resins like 2-chlorotrityl, use a milder base like DIPEA instead of NMM.[18] | |
| Multiple Peaks in HPLC of Crude Product | Deletion sequences | Optimize deprotection and coupling steps. Monitor reactions using a Kaiser or TNBS test.[19] |
| Side reactions (e.g., aspartimide formation) | Use appropriate protecting groups and additives (e.g., HOBt in deprotection for Asp).[7][8] | |
| Racemization | Use a suitable coupling reagent and additives to suppress racemization. | |
| Peptide is Insoluble After Cleavage | Aggregation of the unprotected peptide | Purify in the presence of denaturants or organic solvents. Consider introducing solubilizing tags.[3] |
| The peptide is highly hydrophobic | Use a less polar solvent system for purification.[6] | |
| Incomplete Cleavage from Resin | Insufficient cleavage time or reagent volume | Increase the cleavage time or the volume of the cleavage cocktail.[20] |
| Steric hindrance around the cleavage site | For sterically hindered peptides, a stronger acid or longer cleavage time may be necessary. |
Experimental Protocols
Standard Fmoc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition in Fmoc-based Solid-Phase Peptide Synthesis.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes before starting the synthesis.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 10-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Peptide Cleavage and Precipitation
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Add the appropriate cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) to the resin.
-
Gently agitate the mixture for 2-4 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution under a stream of nitrogen.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold ether 2-3 times.
-
-
Drying: Dry the precipitated peptide under vacuum.
Visualizations
Caption: A simplified workflow of the key steps in a single cycle of Solid-Phase Peptide Synthesis (SPPS).
Caption: Peptide aggregation on the resin surface can block access for reagents, leading to incomplete reactions.
References
- 1. biotage.com [biotage.com]
- 2. omizzur.com [omizzur.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Bot Detection [iris-biotech.de]
- 9. SIDE REACTION IN PEPTIDE SYNTHESIS | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 13. peptide.com [peptide.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Bot Detection [iris-biotech.de]
- 16. peptide.com [peptide.com]
- 17. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 18. reddit.com [reddit.com]
- 19. Bot Detection [iris-biotech.de]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Fpmpg Solubility and Handling
Introduction
This technical support guide provides researchers, scientists, and drug development professionals with essential information for working with Fpmpg, a novel and potent MEK1/2 inhibitor. This compound's hydrophobic nature presents challenges in achieving optimal solubility for in vitro and in vivo experiments. This guide offers troubleshooting advice, detailed protocols, and quantitative data to help you overcome these challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This compound exhibits high solubility in DMSO, allowing for the preparation of stock solutions up to 100 mM. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity.[1][2]
Q2: My this compound stock solution in DMSO is frozen. How should I thaw it?
A2: To thaw a frozen stock solution of this compound in DMSO, warm the vial in a 37°C water bath until the solution is completely liquid.[3] It is important to vortex the solution gently before use to ensure it is homogeneous. Avoid repeated freeze-thaw cycles, as this can promote precipitation and degradation of the compound.[4][5]
Q3: I observed a precipitate in my cell culture medium after adding this compound. What should I do?
A3: Precipitation in cell culture media is a common issue with hydrophobic compounds.[4][6] This can be caused by the low aqueous solubility of this compound. To troubleshoot, consider the following:
-
Lower the final concentration of this compound: The concentration of this compound may be exceeding its solubility limit in the aqueous medium.
-
Increase the serum concentration: If your experimental design allows, increasing the serum concentration in the medium can help to solubilize this compound.
-
Use a solvent exchange method: Prepare an intermediate dilution of the this compound stock solution in a solvent-tolerant medium before adding it to the final culture medium.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | This compound precipitation in assays. Inaccurate concentration of the working solution. | Prepare fresh working solutions for each experiment. Visually inspect for precipitation before use. Consider using a formulation with solubility enhancers. |
| Difficulty dissolving this compound in aqueous buffers | High hydrophobicity of this compound. Incorrect pH of the buffer. | Use a co-solvent system (e.g., DMSO/PBS). Adjust the pH of the buffer to a range where this compound is more soluble. Sonication may aid in dissolving the compound. |
| Low bioavailability in animal studies | Poor dissolution of this compound in the gastrointestinal tract. | Particle size reduction techniques like micronization can be explored.[7][8][9] Formulation with solubilizing agents or in a lipid-based delivery system.[8] |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| Water | < 1 µM |
| Phosphate-Buffered Saline (PBS), pH 7.4 | ~ 5 µM |
| Ethanol | ~ 25 mM |
| Dimethyl Sulfoxide (DMSO) | > 100 mM |
Table 2: Effect of pH on this compound Aqueous Solubility
| pH | Solubility (at 25°C) |
| 5.0 | ~ 2 µM |
| 7.4 | ~ 5 µM |
| 9.0 | ~ 15 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution at room temperature for 5-10 minutes, or until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Determination of this compound Solubility by the Shake-Flask Method
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[10]
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: The MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.
Caption: Key factors influencing the solubility of this compound.
References
- 1. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. adl.usm.my [adl.usm.my]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.cn]
- 5. Cell Culture Academy [procellsystem.com]
- 6. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Overcoming Resistance to Favipiravir in Viral Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Favipiravir and encountering viral resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Favipiravir?
Favipiravir is a broad-spectrum antiviral agent that targets the RNA-dependent RNA polymerase (RdRp) of various RNA viruses.[1][2][3][4] It is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][2][4] Favipiravir-RTP acts as a purine analogue, competing with guanosine and adenosine for incorporation into the nascent viral RNA strand.[5] This incorporation can lead to two primary antiviral effects:
-
Chain Termination: The incorporation of Favipiravir-RTP can halt the elongation of the viral RNA chain, preventing the completion of viral genomes.[2][6]
-
Lethal Mutagenesis: The ambiguous base-pairing properties of Favipiravir can induce a high rate of mutations in the viral genome, leading to the production of non-viable viral progeny.[2][4][5]
Q2: Which viruses is Favipiravir active against?
Favipiravir has demonstrated broad-spectrum activity against a range of RNA viruses, including:
-
Lassa virus
-
Norovirus
-
Other emerging RNA viruses[13]
Q3: What are the known mechanisms of resistance to Favipiravir in influenza viruses?
The primary mechanism of resistance to Favipiravir in influenza A virus involves mutations in the viral RNA-dependent RNA polymerase (RdRp). The key mutation identified is:
-
K229R in the PB1 subunit: This amino acid substitution in the F motif of the PB1 protein, a core component of the RdRp, confers resistance to Favipiravir.[6][14][15][16][17] This mutation has been shown to reduce the incorporation of Favipiravir into the viral RNA.[16]
A compensatory mutation is often observed alongside the K229R mutation:
-
P653L in the PA subunit: This mutation in the PA subunit of the RdRp can restore the fitness of the virus, which is often reduced by the K229R mutation, without compromising the resistance phenotype.[6][14][15][16][17]
Q4: How significant is the resistance conferred by these mutations?
Studies have shown that the combination of the K229R and P653L mutations in influenza A virus can lead to a significant decrease in susceptibility to Favipiravir.
Quantitative Data Summary
The following table summarizes the quantitative data on Favipiravir susceptibility for wild-type and resistant influenza A virus strains.
| Virus Strain | Relevant Mutation(s) | IC90 (µM) | Fold-Increase in Resistance | Reference |
| Wild-Type Influenza A (H1N1) | None | 1.8 | - | [16] |
| Double Mutant Influenza A (H1N1) | PB1 K229R + PA P653L | 55 | ~30 | [16][17][18] |
Troubleshooting Guides
Problem: My viral strain shows reduced susceptibility to Favipiravir in vitro.
Possible Cause: Emergence of resistance mutations in the viral polymerase.
Troubleshooting Steps:
-
Sequence the viral polymerase genes: Specifically, analyze the PB1 and PA subunits of the influenza virus polymerase for the K229R and P653L mutations, respectively. For other RNA viruses, sequencing of the RdRp gene is recommended to identify potential resistance-conferring mutations.
-
Perform a dose-response assay: Determine the IC50 or IC90 of Favipiravir against the suspected resistant strain and compare it to the wild-type strain to quantify the level of resistance.
-
Consider combination therapy: In vitro studies have shown that combining Favipiravir with other antiviral drugs, such as oseltamivir for influenza, can have a synergistic effect and may overcome resistance.[4][19][20][21]
Problem: I am unable to generate a high-titer stock of a Favipiravir-resistant virus.
Possible Cause: The resistance mutation may impart a fitness cost to the virus, leading to reduced replication efficiency.
Troubleshooting Steps:
-
Look for compensatory mutations: As seen with the P653L mutation in influenza, a secondary mutation may be required to restore viral fitness. Passage the resistant virus at low multiplicity of infection (MOI) to select for variants with improved growth characteristics.
-
Optimize cell culture conditions: Ensure that the cell line used for viral propagation is optimal for the specific virus and that culture conditions (e.g., temperature, media) are ideal.
-
Use a lower passage number: High-passage virus stocks can accumulate deleterious mutations. It is advisable to work with low-passage viral stocks.
Experimental Protocols
Viral Plaque Assay for Titer Determination
This protocol is for determining the infectious titer of an influenza virus stock in Plaque-Forming Units (PFU)/mL.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Virus stock
-
Serum-free DMEM
-
Agarose
-
TPCK-treated trypsin
-
Crystal Violet solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the virus stock in serum-free DMEM.
-
Infection: Remove the growth medium from the MDCK cells and wash with PBS. Inoculate each well with a dilution of the virus.
-
Incubation: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After incubation, remove the inoculum and overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing TPCK-treated trypsin.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Staining: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well and calculate the viral titer in PFU/mL.
IC50 Determination Assay
This protocol determines the 50% inhibitory concentration (IC50) of Favipiravir against a specific virus.
Materials:
-
Confluent monolayer of susceptible cells in a 96-well plate
-
Virus stock
-
Favipiravir stock solution
-
Cell culture medium
-
MTT or other viability assay reagent
Procedure:
-
Drug Dilution: Prepare a series of 2-fold dilutions of Favipiravir in cell culture medium.
-
Infection: Pre-treat the cells with the different concentrations of Favipiravir for a specified time. Then, infect the cells with the virus at a known MOI.
-
Incubation: Incubate the plate at 37°C for a period that allows for multiple rounds of viral replication.
-
Viability Assay: After incubation, measure cell viability using an appropriate assay (e.g., MTT assay).
-
Data Analysis: Plot the percentage of cell viability against the drug concentration. The IC50 value is the concentration of Favipiravir that results in a 50% reduction in the cytopathic effect of the virus.
Site-Directed Mutagenesis
This protocol introduces specific mutations into the viral polymerase gene cloned into a plasmid vector.
Materials:
-
Plasmid DNA containing the target gene
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design primers containing the desired mutation, with the mutation located in the middle of the primer.
-
PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated parental DNA, leaving the newly synthesized, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
Visualizations
Caption: Mechanism of action of Favipiravir.
References
- 1. Influenza virus plaque assay [protocols.io]
- 2. Immunoplaque Assay (Influenza Virus) [en.bio-protocol.org]
- 3. Favipiravir-resistant influenza A virus shows potential for transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Therapy with Oseltamivir and Favipiravir Delays Mortality but Does Not Prevent Oseltamivir Resistance in Immunodeficient Mice Infected with Pandemic A(H1N1) Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interface‐based design of the favipiravir‐binding site in SARS‐CoV‐2 RNA‐dependent RNA polymerase reveals mutations conferring resistance to chain termination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness of favipiravir (T-705) against wild-type and oseltamivir-resistant influenza B virus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Antiviral efficacy of favipiravir against Ebola virus: A translational study in cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kce.fgov.be [kce.fgov.be]
- 13. protocols.io [protocols.io]
- 14. journals.plos.org [journals.plos.org]
- 15. Immunoplaque Assay (Influenza Virus) [bio-protocol.org]
- 16. pnas.org [pnas.org]
- 17. Evolution of Influenza Viruses—Drug Resistance, Treatment Options, and Prospects [mdpi.com]
- 18. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 19. Drug combination therapy for emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. medscape.com [medscape.com]
Technical Support Center: Optimizing Fpmpg Concentration for Maximum Antiviral Effect
Disclaimer: The following information is for research and informational purposes only. "Fpmpg" is a placeholder for a hypothetical antiviral compound, as no specific agent with this name is publicly documented in scientific literature. The experimental protocols, data, and troubleshooting guides provided are based on general principles of antiviral drug development and may need significant adaptation for a specific, real-world compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The hypothetical mechanism of action for this compound involves the inhibition of viral polymerase, a key enzyme in viral replication. By targeting this enzyme, this compound is designed to prevent the synthesis of new viral genomes, thereby halting the spread of the infection within the host. The precise interactions and the full signaling pathway are still under investigation.
Q2: Which viral families is this compound expected to be effective against?
A2: Based on its proposed mechanism targeting viral polymerase, this compound is anticipated to have broad-spectrum activity against RNA viruses, with potential applications in treating infections caused by families such as Flaviviridae and Coronaviridae. However, the specific efficacy against different viruses will vary and requires empirical testing.
Q3: What is a typical starting concentration range for in vitro testing of this compound?
A3: For initial in vitro experiments, a common starting point is to perform a dose-response curve ranging from low nanomolar (nM) to high micromolar (µM) concentrations. A typical range might be from 1 nM to 100 µM to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in antiviral activity between replicate experiments. | 1. Inconsistent cell seeding density.2. Variability in viral titer.3. Pipetting errors.4. Contamination of cell cultures. | 1. Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.2. Always use a freshly titered viral stock for each experiment.3. Calibrate pipettes regularly and use proper pipetting techniques.4. Regularly test cell lines for mycoplasma contamination. |
| Observed cytotoxicity at concentrations expected to be non-toxic. | 1. Contamination of the this compound stock solution.2. Incorrect calculation of the stock solution concentration.3. Sensitivity of the specific cell line being used. | 1. Prepare a fresh stock solution of this compound from a new powder aliquot.2. Double-check all calculations for dilution series.3. Perform a cytotoxicity assay on the specific cell line to establish a baseline CC50. |
| No observable antiviral effect even at high concentrations. | 1. The virus is resistant to this compound.2. The compound is inactive or has degraded.3. The chosen assay is not sensitive enough. | 1. Consider screening this compound against a different panel of viruses.2. Verify the integrity of the this compound compound via analytical methods (e.g., HPLC).3. Try a more sensitive assay, such as a plaque reduction assay or a quantitative PCR-based viral load measurement. |
| Precipitation of this compound in the cell culture medium. | 1. Poor solubility of this compound in aqueous solutions.2. The concentration of this compound exceeds its solubility limit. | 1. Consider using a solubilizing agent, such as DMSO, at a final concentration that is non-toxic to the cells (typically ≤0.5%).2. Do not exceed the known solubility limit of this compound in the final culture medium. |
Experimental Protocols
Determination of EC50 using a Viral Titer Reduction Assay
This protocol is designed to determine the concentration of this compound that inhibits viral replication by 50%.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6) in a 96-well plate at a density that will result in 90-95% confluency at the time of infection. Incubate for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in a cell culture medium. A 2-fold or 3-fold dilution series is recommended.
-
Infection and Treatment: Remove the growth medium from the cells and infect them with the virus at a Multiplicity of Infection (MOI) of 0.01. After a 1-hour adsorption period, remove the viral inoculum and add the this compound dilutions.
-
Incubation: Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Sample Collection: Collect the supernatant from each well.
-
Quantification of Viral Titer: Determine the viral titer in each supernatant sample using a standard method such as a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Plot the viral titer against the log of the this compound concentration and use a non-linear regression model to calculate the EC50 value.
Assessment of Cytotoxicity (CC50)
This protocol measures the concentration of this compound that causes a 50% reduction in cell viability.
-
Cell Seeding: Plate the same host cell line used in the antiviral assay in a 96-well plate at the same density.
-
Compound Treatment: Add the same serial dilutions of this compound to the cells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Viability Assay: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™) and follow the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the log of the this compound concentration and use a non-linear regression model to determine the CC50 value.
Quantitative Data Summary
| Parameter | Virus A | Virus B | Uninfected Cells |
| EC50 (µM) | 2.5 | 8.1 | N/A |
| CC50 (µM) | >100 | >100 | >100 |
| Selectivity Index (SI = CC50/EC50) | >40 | >12.3 | N/A |
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Proposed mechanism of this compound viral inhibition.
Troubleshooting Fpmpg Instability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of Fpmpg in solution. Below you will find a troubleshooting guide in a question-and-answer format, frequently asked questions, and detailed experimental protocols to ensure the successful handling and application of this compound in your experiments.
Troubleshooting Guide
Q1: My this compound solution appears cloudy or has visible precipitates immediately after preparation. What is the cause and how can I resolve this?
A: This issue is likely due to the low aqueous solubility of this compound or the use of an inappropriate solvent.
Recommended Actions:
-
Verify Solvent Compatibility: Ensure you are using the recommended solvent system for this compound. For compounds with low water solubility, a co-solvent system, such as a mixture of water and an organic solvent like DMSO or ethanol, may be necessary.
-
Check Concentration: You may be exceeding the solubility limit of this compound. Try preparing a more dilute solution.
-
Adjust pH: The solubility of many compounds is pH-dependent. Determine the optimal pH range for this compound solubility and buffer your solution accordingly.
-
Gentle Warming and Sonication: Briefly warming the solution or using a sonicator can help dissolve the compound. However, be cautious as excessive heat can accelerate degradation.
Q2: I'm observing a rapid loss of this compound activity or concentration in my aqueous solution over a short period. What are the potential degradation pathways?
A: Rapid degradation of this compound in aqueous solutions can be attributed to several factors, primarily hydrolysis and oxidation. The specific pathway is often dependent on the chemical structure of this compound.
-
Hydrolysis: If this compound contains labile functional groups such as esters, amides, or lactams, it may be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The presence of electron-rich moieties in this compound can make it prone to oxidation, which can be catalyzed by light, metal ions, or dissolved oxygen.
Below is a diagram illustrating potential degradation pathways for a compound susceptible to hydrolysis and oxidation.
Q3: How can I improve the stability of my this compound solution?
A: To enhance the stability of your this compound solution, consider the following strategies based on the suspected degradation pathway.
Recommended Actions:
-
pH Optimization: Prepare this compound solutions in a buffer system that maintains a pH where the compound is most stable. This often requires experimental determination by analyzing stability across a pH range.
-
Temperature Control: Store this compound solutions at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) to slow down degradation kinetics.[1] However, be mindful of freeze-thaw cycles which can also degrade some compounds. Aliquoting into single-use volumes is recommended.
-
Light Protection: If this compound is light-sensitive, store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]
-
Use of Antioxidants: For oxidation-prone compounds, adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the solution can be beneficial.
-
Inert Atmosphere: Purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidation by displacing oxygen.
-
Chelating Agents: If metal-catalyzed degradation is a concern, the addition of a chelating agent like EDTA can sequester metal ions.
The following workflow can guide your troubleshooting process for improving this compound stability:
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for this compound solid compound? A: As a general guideline, solid this compound should be stored in a cool, dry, and dark place. Refer to the product's certificate of analysis for specific storage temperature recommendations.
Q: For how long can I store this compound solutions? A: The stability of this compound in solution is highly dependent on the solvent, pH, temperature, and light exposure. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, a stability study should be performed to determine the acceptable storage duration under specific conditions.
Q: Can I use tap water to prepare my this compound solution? A: It is strongly advised to use high-purity water, such as deionized or distilled water, to prepare your solutions. Tap water contains minerals and impurities that can interact with this compound and affect its stability.
Q: How do I properly handle this compound to avoid contamination? A: Always use clean labware and sterile techniques when preparing and handling this compound solutions to prevent microbial or chemical contamination.[2]
Quantitative Data Summary
The following table summarizes the hypothetical stability of this compound under various storage conditions. This data should be experimentally verified for your specific application.
| Storage Condition | Solvent System | This compound Concentration | Stability (t½) |
| Room Temperature (25°C), Ambient Light | PBS, pH 7.4 | 10 µM | ~4 hours |
| Room Temperature (25°C), Dark | PBS, pH 7.4 | 10 µM | ~8 hours |
| Refrigerated (4°C), Dark | PBS, pH 7.4 | 10 µM | ~48 hours |
| Frozen (-20°C), Dark | PBS, pH 7.4 | 10 µM | > 1 month |
| Refrigerated (4°C), Dark | Citrate Buffer, pH 5.0 | 10 µM | ~72 hours |
| Refrigerated (4°C), Dark, +0.1% Ascorbic Acid | PBS, pH 7.4 | 10 µM | ~96 hours |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a method to determine the stability of this compound in a specific solution over time.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent. Dilute the stock solution to the desired final concentration in the test buffer (e.g., PBS, pH 7.4).
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution and analyze it by a validated HPLC method to determine the initial concentration of this compound.
-
Incubation: Store the remaining solution under the desired test conditions (e.g., 4°C, protected from light).
-
Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.
-
HPLC Analysis: Analyze each aliquot by HPLC to quantify the remaining this compound concentration.
-
Data Analysis: Plot the percentage of this compound remaining versus time. From this plot, you can determine the half-life (t½) of this compound under the tested conditions.
Below is a diagram of the experimental workflow for assessing this compound stability.
References
Mitigating Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing off-target effects in genomic editing experiments. Unintended modifications to the genome can confound experimental results and pose significant safety risks in therapeutic applications. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you enhance the precision of your genome editing workflows.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of genome editing?
A1: Off-target effects refer to the unintended cleavage or modification of DNA at sites other than the intended target sequence.[1][2] These unintended alterations can arise from the tolerance of the nuclease, such as Cas9, for mismatches between the guide RNA (gRNA) and the genomic DNA.[1][2] Off-target mutations can include point mutations, insertions, deletions, inversions, and translocations, potentially leading to the disruption of gene function and other adverse genomic events.[2]
Q2: What are the primary causes of off-target effects?
A2: The primary causes of off-target effects include:
-
Sequence Homology: Off-target sites often share a high degree of sequence similarity with the on-target site.[2]
-
gRNA-DNA Mismatches: The CRISPR-Cas9 system can tolerate a certain number of mismatches between the gRNA and the DNA target, particularly outside of the critical "seed" region.[1][2]
-
High Nuclease Concentration: Excessive concentrations of the Cas9 protein and gRNA can increase the likelihood of cleavage at suboptimal, off-target sites.[3]
-
Duration of Nuclease Expression: Prolonged expression of the Cas9 nuclease and gRNA, often associated with plasmid-based delivery methods, provides more opportunity for off-target events to occur.[4]
Q3: How can I predict potential off-target sites?
A3: Several computational tools are available to predict potential off-target sites based on sequence homology. These tools typically scan the genome for sequences that are similar to your target sequence and may include options to specify the number of allowed mismatches. Utilizing these prediction tools during the gRNA design phase is a critical first step in minimizing off-target effects.
Troubleshooting Guides
Issue: High frequency of off-target mutations detected in my experiment.
Possible Cause 1: Suboptimal gRNA Design
-
Solution: Redesign your gRNA using the latest prediction software to identify sequences with the fewest potential off-target sites. Ensure that the chosen gRNA has minimal homology to other genomic regions.
Possible Cause 2: High concentration of Cas9 and gRNA
-
Solution: Titrate the concentration of your Cas9 and gRNA delivery system (e.g., plasmid, RNP) to the lowest effective dose. This can reduce the chances of the nuclease acting on lower-affinity, off-target sites.[3]
Possible Cause 3: Prolonged expression of the editing machinery
-
Solution: Switch from plasmid-based expression to the direct delivery of Cas9-gRNA ribonucleoprotein (RNP) complexes. RNPs are active immediately upon delivery and are rapidly degraded by the cell, limiting the time available for off-target cleavage.[3]
Strategies to Minimize Off-Target Effects
A multi-pronged approach is often the most effective strategy for minimizing off-target effects. The following table summarizes key strategies and their impact on specificity.
| Strategy | Principle | Key Advantages | Considerations |
| High-Fidelity Cas9 Variants | Engineered Cas9 proteins (e.g., SpCas9-HF1, eSpCas9, HypaCas9) with reduced affinity for mismatched DNA. | Significantly reduces off-target cleavage with minimal impact on on-target efficiency. | May have slightly different PAM requirements or efficiencies depending on the variant. |
| Cas9 Nickases | Using a pair of Cas9 variants that each cut only one strand of the DNA at adjacent locations to create a double-strand break. | Dramatically increases specificity as two independent binding events are required for a double-strand break.[4] | Requires the design of two gRNAs and may have lower overall efficiency than wild-type Cas9. |
| Optimized gRNA Design | Selecting gRNA sequences with minimal predicted off-target sites. | A fundamental and cost-effective first step in any genome editing experiment. | In silico predictions are not always perfect and require experimental validation. |
| Ribonucleoprotein (RNP) Delivery | Direct delivery of purified Cas9 protein complexed with gRNA. | Rapidly cleared from the cell, reducing the time window for off-target activity.[3] | Requires protein purification and may be more challenging for certain cell types. |
| Reduced Nuclease Concentration | Titrating the amount of Cas9 and gRNA delivered to the cells. | Simple method to decrease the likelihood of binding to lower-affinity off-target sites.[3] | May also lead to a reduction in on-target editing efficiency if concentrations are too low. |
Experimental Protocols
Protocol 1: Validation of Off-Target Cleavage using Next-Generation Sequencing (NGS)
This protocol outlines a typical workflow for identifying and quantifying off-target mutations.
Caption: Workflow for NGS-based off-target analysis.
Signaling Pathways and Logical Relationships
Decision Tree for Minimizing Off-Target Effects
This decision tree provides a logical workflow for selecting the appropriate strategy to minimize off-target effects based on experimental goals.
Caption: A decision-making workflow for off-target mitigation.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target genome editing - Wikipedia [en.wikipedia.org]
- 3. Off-target Effects in CRISPR/Cas9-mediated Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
Technical Support Center: Enhancing the Potency of Fpmpg Derivatives
Welcome to the technical support center for researchers working with Fpmpg derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments and effectively enhance the potency of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is the first step in enhancing the potency of a newly synthesized this compound derivative?
A1: The initial and most critical step is to establish a robust and reproducible biological assay to measure the potency of your derivatives. Once you have a reliable assay, the next step is to conduct a Structure-Activity Relationship (SAR) study.[1][2] SAR analysis involves systematically modifying the chemical structure of your lead compound to identify which functional groups are crucial for its biological activity.[2] This process helps in understanding how structural changes affect potency and guides the design of more effective derivatives.[1]
Q2: My this compound derivative shows high potency in biochemical assays but fails in cell-based assays. What could be the reason?
A2: This is a common issue in drug discovery. Several factors could contribute to this discrepancy:
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[3]
-
Efflux Pumps: The derivative might be actively transported out of the cell by efflux pumps.[3]
-
Cellular Metabolism: The compound could be rapidly metabolized into an inactive form within the cell.
-
Target Engagement: The compound may not be engaging with its target in the complex cellular environment as it does in a simplified biochemical assay.
-
Toxicity: At the concentrations used, the derivative might be causing cell death, which can be misinterpreted as a lack of specific activity.[4]
Q3: How can I improve the binding affinity of my this compound derivative to its target protein?
A3: Improving binding affinity is a key aspect of lead optimization.[5][6] Strategies include:
-
Computational Modeling: Use molecular docking and virtual screening to predict how modifications to your compound will affect its interaction with the target protein.[2]
-
Structure-Based Design: If the 3D structure of the target protein is known, you can design modifications that enhance specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the binding site.
-
Bioisosteric Replacement: Substitute a functional group with a chemically similar group to improve biological activity or pharmacokinetic properties.[2]
-
Fragment-Based Drug Discovery (FBDD): Screen small molecular fragments to identify those that bind to the target. These fragments can then be grown or linked together to create a more potent molecule.
Q4: What are some common pitfalls to avoid when performing cell-based assays?
A4: To ensure the reliability and reproducibility of your cell-based assay data, it's crucial to avoid common pitfalls:
-
Biological Contamination: Careless handling of equipment or cell culture plates can lead to contamination. Always use proper aseptic techniques.[4]
-
Improper Storage Conditions: Reagents, cells, and plates must be stored at their recommended temperatures to maintain their efficacy.[4]
-
Incorrect Cell Density: Maintaining an optimal cell density is critical to prevent nutrient depletion and saturation effects that could confound results.
-
Inappropriate Controls: Always include positive and negative controls to validate your assay results.
Troubleshooting Guides
Issue 1: Low Yield or Failed Synthesis of this compound Derivatives
| Possible Cause | Troubleshooting Step |
| Poor solubility of reactants | Try alternative solvents or solvent mixtures. Gently heating the reaction mixture might also improve solubility. |
| Incorrect reaction conditions | Optimize reaction parameters such as temperature, pressure, and reaction time. |
| Degradation of starting materials or product | Ensure the purity of your starting materials. If the product is unstable, consider a different purification method or modify the work-up procedure to be milder.[7] |
| Catalyst poisoning | Ensure all glassware is clean and that reactants and solvents are free of impurities that could inactivate the catalyst. |
Issue 2: Inconsistent Results in Potency Assays
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Calibrate your pipettes regularly. For sensitive assays, consider using automated liquid handlers. |
| Cell passage number | High passage numbers can lead to changes in cell behavior. Use cells within a consistent and low passage number range for all experiments. |
| Reagent variability | Use the same batch of reagents for a set of experiments. If you have to switch to a new batch, perform a bridging experiment to ensure consistency.[3] |
| Plate position effects ("edge effects") | Avoid using the outer wells of the microplate, or fill them with a buffer or media to create a more uniform environment. |
Data Presentation
Table 1: Structure-Activity Relationship (SAR) Data for a Series of this compound Derivatives
| Compound ID | Modification | IC50 (nM) | Cellular Potency (EC50, nM) |
| This compound-001 | Parent Compound | 150 | >1000 |
| This compound-002 | R1 = -CH3 | 125 | 850 |
| This compound-003 | R1 = -Cl | 50 | 300 |
| This compound-004 | R2 = -OH | 160 | >1000 |
| This compound-005 | R2 = -OCH3 | 90 | 600 |
IC50: Half-maximal inhibitory concentration in a biochemical assay. EC50: Half-maximal effective concentration in a cell-based assay.
Table 2: Isothermal Titration Calorimetry (ITC) Data for this compound-003 Binding to Target Protein
| Parameter | Value |
| Stoichiometry (n) | 1.05 |
| Binding Affinity (Ka) | 2.5 x 10^7 M^-1 |
| Dissociation Constant (Kd) | 40 nM |
| Enthalpy (ΔH) | -12.5 kcal/mol |
| Entropy (ΔS) | 8.2 cal/mol·K |
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a technique used to determine the thermodynamic parameters of interactions between molecules in solution.[8][9] It directly measures the heat released or absorbed during a binding event.
Materials:
-
Purified target protein
-
Synthesized this compound derivative
-
ITC instrument
-
Matched buffer (the same buffer used for protein purification and compound dissolution)
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein at a concentration of 10 µM in the matched buffer.
-
Prepare a solution of the this compound derivative at a concentration of 100 µM in the same matched buffer.
-
Degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Clean the sample cell and syringe thoroughly.
-
Set the experimental temperature (e.g., 25°C).
-
Fill the sample cell with the protein solution and the syringe with the this compound derivative solution.
-
-
Titration:
-
Perform a series of small injections (e.g., 2 µL) of the this compound derivative into the sample cell containing the target protein.
-
Allow the system to equilibrate between injections.
-
The instrument will measure the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data will show a series of heat spikes corresponding to each injection.
-
Integrate the area under each spike to determine the heat change per injection.
-
Plot the heat change against the molar ratio of the ligand to the protein.
-
Fit the data to a suitable binding model to determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH).[10]
-
Control Experiment:
-
Perform a control titration by injecting the this compound derivative solution into the buffer alone to measure the heat of dilution.[11] This value should be subtracted from the experimental data.
Visualizations
References
- 1. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 2. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 3. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - NL [thermofisher.com]
- 4. platypustech.com [platypustech.com]
- 5. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Ligand-Protein Binding Affinity Predictions Using Multiple Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]
Navigating Fmoc Solid-Phase Peptide Synthesis: A Technical Support Guide for Overcoming Low Yields
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve common issues leading to low yields in Fmoc solid-phase peptide synthesis (SPPS). Featuring in-depth troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data, this guide aims to enhance the efficiency and success rate of your peptide synthesis endeavors.
Troubleshooting Guide: Diagnosing and Resolving Low Peptide Yield
Low yield is a frequent challenge in SPPS. The following guide, presented in a question-and-answer format, addresses specific problems, their potential causes, and actionable solutions.
Question: My final peptide yield is significantly lower than expected. What are the primary causes?
Answer: Low peptide yield can stem from several factors throughout the synthesis process. The most common culprits are incomplete Fmoc deprotection, poor coupling efficiency, and unforeseen side reactions.[1][2] Each of these issues can lead to the accumulation of truncated or modified peptides, which are difficult to separate from the target peptide, ultimately reducing the final isolated yield.[3]
Question: How can I determine if incomplete Fmoc deprotection is occurring?
Answer: Incomplete removal of the Fmoc protecting group is a major contributor to low yield as it prevents the subsequent amino acid from being added to the growing peptide chain, leading to truncated sequences.[2][4] To monitor the completeness of the deprotection step, a qualitative ninhydrin (Kaiser) test can be performed.[1] A positive Kaiser test (a blue color) indicates the presence of free primary amines, signifying successful Fmoc removal.[5] For automated synthesizers, UV monitoring of the dibenzofulvene-piperidine adduct in the deprotection solution provides a quantitative measure of Fmoc cleavage.[6]
Question: What should I do if I suspect incomplete deprotection?
Answer: If incomplete deprotection is suspected, you can extend the deprotection reaction time or perform a second deprotection step.[1][2] The standard deprotection reagent is 20% piperidine in DMF, typically applied for 5-20 minutes.[7][8] For difficult sequences prone to aggregation, adding 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the deprotection solution can enhance the efficiency of Fmoc removal.[2][5]
Question: My Kaiser test is negative after coupling, but I still have low yield. What could be the issue?
Answer: A negative Kaiser test indicates that few or no free primary amines are present, which is expected after a successful coupling reaction. However, low yield despite a negative Kaiser test can point towards several issues:
-
Poor Coupling Efficiency: Sterically hindered amino acids or "difficult" sequences can lead to incomplete coupling reactions.[9]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures, leading to aggregation on the resin.[10][11] This aggregation can block reactive sites, hindering both deprotection and coupling steps.[10][12]
-
Side Reactions: Various side reactions can occur during synthesis, leading to byproducts and a reduction in the desired peptide's yield. Common side reactions include aspartimide formation, diketopiperazine formation, and racemization.[2][10]
Question: How can I improve coupling efficiency?
Answer: To improve coupling efficiency, you can:
-
Double Couple: Repeat the coupling step with fresh reagents to drive the reaction to completion.[1]
-
Increase Reaction Time: Extending the coupling time can be beneficial for sterically hindered amino acids.
-
Use a More Potent Coupling Reagent: Reagents like HATU, HBTU, and HCTU are highly efficient and can improve yields, especially for difficult couplings.[9][13]
-
Optimize Solvent: While DMF is the most common solvent, N-methyl-2-pyrrolidone (NMP) can be a better choice for hydrophobic peptides prone to aggregation.[14]
Question: What are the signs of peptide aggregation, and how can I address it?
Answer: A key sign of aggregation is the shrinking of the resin beads.[11] To combat aggregation, you can:
-
Switch Solvents: Using NMP or adding chaotropic salts like LiCl to the DMF can help disrupt secondary structures.[10]
-
Incorporate Pseudoprolines: Introducing pseudoproline dipeptides at specific points in the sequence can disrupt the hydrogen bonding that leads to aggregation.[10][11]
-
Use a Low-Loading Resin: Resins with a lower substitution level can reduce inter-chain interactions that cause aggregation.[15]
Frequently Asked Questions (FAQs)
Q1: What is the ideal loading capacity for a resin in Fmoc-SPPS?
A1: The ideal resin loading depends on the length and difficulty of the peptide. For long or aggregation-prone peptides, a low-loading resin (0.1-0.4 mmol/g) is recommended to minimize inter-chain interactions.[15] For shorter, less complex peptides, a standard loading resin (0.5-1.0 mmol/g) is often suitable.
Q2: How do I choose the right coupling reagent?
A2: The choice of coupling reagent depends on factors like the difficulty of the sequence and cost. For routine synthesis, DIC/HOBt is a cost-effective option. For more challenging sequences, uronium/aminium-based reagents like HBTU, HATU, or HCTU offer higher efficiency and faster reaction times.[9][13]
Q3: How can I minimize aspartimide formation?
A3: Aspartimide formation is a common side reaction, particularly in sequences containing Asp-Gly or Asp-Ser.[10] To minimize this, you can add HOBt to the piperidine deprotection solution.[10] Using a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the amino acid preceding the aspartic acid can also prevent this side reaction.[16]
Q4: What causes diketopiperazine formation and how can it be prevented?
A4: Diketopiperazine formation is the cyclization of the first two amino acids, leading to cleavage from the resin. This is particularly common with proline at the second position.[2][16] To prevent this, it is advisable to use a pre-loaded resin with the first amino acid already attached. Alternatively, coupling the first two amino acids as a dipeptide can circumvent this issue.[8]
Q5: What is the purpose of capping, and when should I use it?
A5: Capping is the process of acetylating any unreacted amino groups after a coupling step to prevent the formation of deletion sequences. This is typically done using acetic anhydride. While not always necessary for short peptides, it is highly recommended for longer syntheses or when dealing with difficult couplings to simplify the final purification.[17]
Data Presentation: Comparative Analysis of Synthesis Reagents
The following tables provide a summary of commonly used coupling reagents and deprotection conditions to aid in the optimization of your synthesis protocol.
Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS
| Coupling Reagent | Common Activator/Base | Typical Equivalents (AA:Reagent:Base) | Activation Time | Coupling Time | Advantages | Disadvantages |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | 3:3:3 | 15-20 min | 1-2 hours | Cost-effective | Slower reaction times, potential for side reactions |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate / DIPEA | 2:2:4 | 1-2 min | 15-60 min | High efficiency, fast reaction | Can be allergenic |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / DIPEA | 2:2:4 | 1-2 min | 10-45 min | Very high efficiency, low racemization | Higher cost |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / DIPEA | 2:2:4 | 1-2 min | 10-45 min | High efficiency, similar to HATU | Higher cost |
Note: Equivalents are relative to the resin loading. Reaction times can vary based on the specific amino acids and peptide sequence.
Table 2: Fmoc Deprotection Conditions
| Reagent | Concentration | Typical Treatment Time | Notes |
| Piperidine in DMF | 20% (v/v) | 5-20 minutes (often repeated once) | Standard deprotection reagent. |
| Piperidine in NMP | 20% (v/v) | 5-20 minutes | Can be beneficial for sequences prone to aggregation. |
| DBU/Piperidine in DMF | 1-2% DBU, 20% Piperidine | 5-10 minutes | More potent, useful for difficult deprotections.[2][5] |
| Piperazine in NMP/DMF | 5% (w/v) | 5 + 30 minutes | Can significantly reduce diketopiperazine formation.[14] |
Experimental Protocols
Protocol 1: Kaiser Test (Ninhydrin Test) for Monitoring Coupling Completion
Objective: To qualitatively detect the presence of free primary amines on the resin-bound peptide.
Materials:
-
Reagent A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol in 20 mL of n-butanol.
-
Small test tubes.
-
Heating block or water bath at 110°C.
Procedure:
-
Collect a small sample of resin beads (10-15 beads) from the reaction vessel into a clean test tube.
-
Add 2-3 drops of Reagent A to the test tube.
-
Add 2-3 drops of Reagent B to the test tube.
-
Add 2-3 drops of Reagent C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue Beads and Solution: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Colorless or Yellow Beads and Solution: Negative result, indicating the absence or very low level of free primary amines (complete coupling).
Protocol 2: Standard Fmoc Deprotection
Objective: To remove the Fmoc protecting group from the N-terminus of the peptide chain.
Materials:
-
Deprotection solution: 20% (v/v) piperidine in DMF.
-
DMF (Dimethylformamide).
-
SPPS reaction vessel containing the peptide-resin.
Procedure:
-
Drain the solvent from the reaction vessel.
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin for 5-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 2-4 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 3: HBTU-Mediated Amino Acid Coupling
Objective: To couple the next Fmoc-protected amino acid to the deprotected peptide chain.
Materials:
-
Fmoc-protected amino acid (2-4 equivalents relative to resin loading).
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2-4 equivalents).
-
DIPEA (N,N-Diisopropylethylamine) (4-8 equivalents).
-
DMF.
-
SPPS reaction vessel containing the deprotected peptide-resin.
Procedure:
-
In a separate vial, dissolve the Fmoc-amino acid and HBTU in DMF.
-
Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Drain the DMF from the reaction vessel containing the deprotected peptide-resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction mixture for 15-60 minutes at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 4: Cleavage of Peptide from Wang Resin
Objective: To cleave the synthesized peptide from the solid support and remove side-chain protecting groups.
Materials:
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water. CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Dichloromethane (DCM).
-
Cold diethyl ether.
-
Centrifuge tubes.
Procedure:
-
Wash the peptide-resin with DCM (3-5 times) and dry it under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1.5 to 2 hours.[18]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
Visualizing Synthesis and Troubleshooting Workflows
The following diagrams illustrate the standard Fmoc-SPPS cycle and a troubleshooting workflow for low yield.
Caption: A diagram of the standard Fmoc-SPPS cycle.
References
- 1. kilobio.com [kilobio.com]
- 2. Bot Detection [iris-biotech.de]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. cem.de [cem.de]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. chempep.com [chempep.com]
- 9. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 10. peptide.com [peptide.com]
- 11. mesalabs.com [mesalabs.com]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. peptide.com [peptide.com]
Best practices for storing and handling Fpmpg
Technical Support Center: [Compound Name]
This technical support center provides guidance on the best practices for storing, handling, and troubleshooting experiments involving [Compound Name].
Frequently Asked Questions (FAQs)
Q1: How should [Compound Name] be stored upon arrival?
A1: Upon receipt, [Compound Name] should be stored immediately under the recommended conditions to ensure its stability and efficacy. Refer to the table below for specific storage conditions.
| Parameter | Recommended Condition | Notes |
| Temperature | -20°C to -80°C | Avoid repeated freeze-thaw cycles. |
| Atmosphere | Inert (Argon or Nitrogen) | Protect from oxygen and moisture. |
| Light | Protected from light | Store in an amber vial or a dark container. |
Q2: What is the proper procedure for preparing a stock solution of [Compound Name]?
A2: To prepare a stock solution, it is crucial to use an appropriate solvent and follow a precise methodology to ensure complete dissolution and maintain the integrity of the compound. For a detailed step-by-step guide, please refer to the "Experimental Protocols" section.
Q3: How can I troubleshoot unexpected experimental results when using [Compound Name]?
A3: Unexpected results can stem from various factors, including improper storage, handling, or experimental setup. The "Troubleshooting Guide" section below addresses common issues and their potential solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no activity of [Compound Name] | Compound degradation due to improper storage. | Verify storage conditions (temperature, atmosphere, light protection). Use a fresh vial of [Compound Name] for comparison. |
| Incorrect solvent used for dissolution. | Ensure the solvent is appropriate for [Compound Name] and the experimental system. | |
| Precipitation of [Compound Name] in solution | Solution is oversaturated. | Gently warm the solution and vortex to aid dissolution. If precipitation persists, prepare a new solution at a lower concentration. |
| Incompatible buffer or media. | Check the pH and composition of the buffer or media for compatibility with [Compound Name]. | |
| Inconsistent results between experiments | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of [Compound Name]
-
Equilibrate a vial of [Compound Name] to room temperature before opening.
-
Weigh the required amount of [Compound Name] in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until [Compound Name] is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Visual Guides
Below is a generalized workflow for handling and using [Compound Name] in a typical cell-based assay.
Caption: General workflow for [Compound Name] from storage to experimental use.
Technical Support Center: Mitigating Fpmpg-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fpmpg, a novel kinase inhibitor. The focus is on mitigating this compound-induced cytotoxicity in cell-based assays to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small molecule inhibitor of the XYZ kinase signaling pathway, which is frequently dysregulated in various cancer types. By binding to the ATP-binding pocket of the XYZ kinase, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines. However, off-target effects and high concentrations can lead to significant cytotoxicity, complicating experimental interpretation.
Q2: Why am I observing high levels of cell death even at low concentrations of this compound?
A2: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to determine the IC50 value for each cell line used.
-
Off-Target Effects: Like many kinase inhibitors, this compound can have off-target effects that induce cytotoxicity through unintended pathways.[1][2]
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and duration of exposure can all influence the cytotoxic response.[3]
Q3: How can I distinguish between this compound's specific anti-cancer effects and general cytotoxicity?
A3: This is a critical aspect of in vitro pharmacology. Here are a few strategies:
-
Dose-Response Curves: Generate comprehensive dose-response curves to identify a therapeutic window where you observe the desired inhibitory effect without widespread cell death.
-
Time-Course Experiments: Shorter incubation times may be sufficient to observe the desired signaling inhibition before the onset of significant cytotoxicity.
-
Control Cell Lines: Utilize cell lines that do not express the XYZ kinase or have a known resistance to its inhibition as negative controls.
-
Rescue Experiments: If possible, "rescue" the cytotoxic phenotype by overexpressing a downstream effector of the XYZ pathway.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding, edge effects in multi-well plates, or improper mixing of this compound.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Avoid using the outer wells of 96-well plates, as they are more prone to evaporation.[4]
-
Properly vortex this compound dilutions before adding them to the wells.
-
Problem 2: My cell viability, as measured by MTT or similar metabolic assays, is dramatically low, but microscopy shows a less severe phenotype.
-
Possible Cause: this compound may be impacting cellular metabolism, which can confound the results of metabolic assays like MTT that measure mitochondrial activity.[5]
-
Solution:
Problem 3: this compound appears to be cytotoxic in my control cell line.
-
Possible Cause: This is a strong indicator of off-target effects.
-
Solution:
-
Perform a kinome scan to identify other kinases that this compound may be inhibiting.
-
Reduce the concentration of this compound and/or the incubation time.
-
Consider co-treatment with a compound that mitigates the specific off-target pathway, if known.
-
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HepG2 | Hepatocellular Carcinoma | 50 |
| MCF-7 | Breast Cancer | 150 |
| A549 | Lung Cancer | 75 |
| HCT116 | Colon Cancer | 200 |
Table 2: Effect of Antioxidant Co-treatment on this compound-Induced Cytotoxicity in HepG2 Cells
| Treatment | This compound Concentration (nM) | Cell Viability (%) |
| Vehicle Control | 0 | 100 |
| This compound | 50 | 52 |
| This compound + N-acetylcysteine (1 mM) | 50 | 85 |
Experimental Protocols
Protocol 1: Determining this compound IC50 using MTT Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Analysis: Plot the absorbance against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Mitigating Cytotoxicity with N-acetylcysteine (NAC) Co-treatment
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Preparation: Prepare this compound dilutions as described above. Prepare a 2X stock of NAC in culture medium.
-
Treatment: Add 50 µL of the 2X NAC stock to the appropriate wells. Immediately after, add 50 µL of the 2X this compound dilutions.
-
Incubation and Measurement: Follow steps 4-8 from Protocol 1.
Visualizations
Caption: this compound inhibits the XYZ kinase signaling pathway.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for this compound cytotoxicity.
References
- 1. bohrium.com [bohrium.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Green-synthesized zinc oxide nanoparticles using Echinops spinosus extract: A promising anticancer agent for hepatocellular carcinoma | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Tenofovir and Other Acyclic Nucleoside Phosphonates
A note on the compound "Fpmpg": Our initial search for "this compound" did not yield a definitive identification of an antiviral agent with this name. It is highly probable that this is a typographical error. Based on the chemical structure of Tenofovir, a phosphonate nucleotide analog, it is plausible that the intended compound belongs to the family of phosphonylmethoxypropyl guanine (PMPG) or phosphonylmethoxyethyl guanine (PMEG) derivatives. This guide will provide available preclinical information on these related compounds and a comprehensive, data-driven comparison of the two main formulations of Tenofovir: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).
Introduction to Acyclic Nucleoside Phosphonates
Acyclic nucleoside phosphonates are a class of antiviral drugs that act as potent and selective inhibitors of viral DNA polymerases and reverse transcriptases. Their structure, which mimics natural deoxynucleotides, allows them to be incorporated into the growing viral DNA chain, leading to premature chain termination and inhibition of viral replication. Tenofovir is a prominent member of this class, widely used for the treatment of HIV-1 and Hepatitis B virus (HBV) infections.
Preclinical Data on Guanine-Based Acyclic Nucleoside Phosphonates
While direct comparative clinical data between Tenofovir and compounds like (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)guanine ((S)-HPMPG) or 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG) is scarce, preclinical studies have demonstrated their antiviral activity against a range of DNA viruses.
-
(S)-HPMPG and PMEG: These compounds have shown inhibitory effects against herpes simplex virus (HSV-1 and HSV-2).
-
Analogs of PMEG: An isosteric analog of PMEG, 9-[[(ethoxyhydroxyphosphinyl)methoxy]methoxy]guanine, was evaluated for its in vitro antiviral activity against several herpesviruses, though its anti-HSV activity was found to be lower than that of acyclovir.[1]
-
(S)-HPMPA (Adenine counterpart): The adenine analog of (S)-HPMPG, (S)-HPMPA, has demonstrated broad-spectrum activity against various DNA viruses, including HBV.[2] This suggests that guanine derivatives may also possess activity against HBV.
Further research and clinical trials are necessary to establish the clinical efficacy and safety of these guanine-based acyclic nucleoside phosphonates in comparison to established therapies like Tenofovir.
Tenofovir: A Detailed Comparison of TDF and TAF
Tenofovir is administered as a prodrug to enhance its oral bioavailability. The two most common prodrugs are Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). While both are highly effective, they differ significantly in their pharmacokinetic profiles and long-term safety.
Mechanism of Action
Both TDF and TAF are converted intracellularly to the active metabolite, Tenofovir diphosphate (TFV-DP).[1][2] TFV-DP is a competitive inhibitor of the viral reverse transcriptase (in HIV) and DNA polymerase (in HBV).[2][3] Upon incorporation into the viral DNA, it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to chain termination.[2][3][4]
Figure 1: Mechanism of action of Tenofovir prodrugs.
Data Presentation: Efficacy of TDF vs. TAF
The following tables summarize the quantitative data from clinical trials comparing the efficacy of TDF and TAF in treating HIV-1 and chronic Hepatitis B.
Table 1: HIV-1 Treatment in Virologically Suppressed Adults (Week 96 Data)
| Efficacy Endpoint | TAF-based Regimen | TDF-based Regimen | Adjusted Difference (95% CI) |
| HIV-1 RNA <50 copies/mL | 88.6% | 89.1% | -0.5% (-5.3 to 4.4%) |
| CD4 Cell Count Increase (cells/µL) | 44 | 33 | - |
Data from a phase 3, double-blind trial in virologically suppressed adults.[5]
Table 2: Chronic Hepatitis B Treatment (Week 48 and 96 Data)
| Efficacy Endpoint | TAF (25 mg) | TDF (300 mg) | p-value |
| HBeAg-Positive Patients (Week 96) | |||
| HBV DNA <29 IU/mL | 73% | 75% | NS |
| HBeAg-Negative Patients (Week 96) | |||
| HBV DNA <29 IU/mL | 90% | 91% | NS |
| High Viral Load Patients (Week 48) | |||
| HBV DNA <20 IU/mL | 37.50% | 67.74% | 0.004 |
HBeAg-positive and negative data from phase 3 trials.[6] High viral load data from a retrospective study.[7]
Table 3: Chronic Hepatitis B in Women of Childbearing Potential (High Viral Load)
| Efficacy Endpoint | TAF | TDF | p-value |
| HBV DNA <200,000 IU/mL (Week 12) | 94% | 90% | 0.504 |
| HBV DNA <200,000 IU/mL (Week 24) | 97% | 93% | 0.105 |
Data from a study on women of childbearing potential with high baseline HBV DNA.
Experimental Protocols
In Vitro Antiviral Activity Assay (General Protocol)
A common method to determine the in vitro antiviral activity is the cytopathic effect (CPE) inhibition assay.
-
Cell Culture: Appropriate host cells (e.g., MT-2 cells for HIV, HepG2 2.2.15 cells for HBV) are seeded in 96-well plates and incubated.
-
Drug Preparation: The test compounds (e.g., TAF, TDF) are serially diluted to various concentrations.
-
Infection: Cells are infected with a known titer of the virus in the presence of varying concentrations of the drug. A virus-only control and a cell-only control are included.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).
-
Quantification of CPE: The extent of virus-induced cell death is quantified. This can be done visually or by using a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: The 50% effective concentration (EC50), the drug concentration that inhibits viral replication by 50%, is calculated.
Figure 2: Workflow for in vitro antiviral activity assay.
Clinical Trial Protocol for HBV Treatment (General Outline)
-
Patient Population: Enrollment of adult patients with chronic hepatitis B (HBeAg-positive or HBeAg-negative) with detectable HBV DNA levels.
-
Study Design: A randomized, double-blind, multicenter, non-inferiority trial.
-
Treatment Arms:
-
Arm A: Tenofovir Alafenamide (e.g., 25 mg once daily)
-
Arm B: Tenofovir Disoproxil Fumarate (e.g., 300 mg once daily)
-
-
Primary Endpoint: Proportion of patients with plasma HBV DNA levels below a specified threshold (e.g., 29 IU/mL) at a defined time point (e.g., week 48 or 96).
-
Secondary Endpoints:
-
HBeAg seroconversion (in HBeAg-positive patients)
-
Normalization of alanine aminotransferase (ALT) levels
-
Safety and tolerability (monitoring of adverse events, renal function, and bone mineral density)
-
-
Assessments: HBV DNA levels, HBeAg/HBsAg status, ALT levels, serum creatinine, and bone density scans are measured at baseline and at regular intervals throughout the study.
Figure 3: Logical flow of a clinical trial for HBV treatment.
Conclusion
While the identity of "this compound" remains uncertain, the exploration of related guanine-based acyclic nucleoside phosphonates highlights a continuing area of antiviral research. In clinical practice, Tenofovir, in its TDF and TAF formulations, remains a cornerstone of HIV and HBV therapy. TAF, with its improved plasma stability and targeted delivery, offers a comparable virologic efficacy to TDF but with a more favorable long-term renal and bone safety profile. The choice between TDF and TAF may depend on individual patient factors, including pre-existing renal or bone conditions and the specific clinical context.
References
- 1. Antiviral activity of 9-[[(ethoxyhydroxyphosphinyl)-methoxy]methoxy] guanine against cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cidofovir and (S)-9-[3-Hydroxy-(2-Phosphonomethoxy)Propyl]Adenine Are Highly Effective Inhibitors of Vaccinia Virus DNA Polymerase When Incorporated into the Template Strand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Comparing the efficacy and safety of tenofovir and adefovir or combined drug treatment for the treatment of chronic hepatitis B infection: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effectiveness between tenofovir alafenamide vs. tenofovir disoproxil fumarate for hepatitis B virus infection after 96-week treatment regimen - Y Hoc Chung Cu [yhocchungcu.org]
- 6. Comparison of efficacy and safety of entecavir, tenofovir disoproxil fumarate, and tenofovir alafenamide fumarate treatment in patients with high viral load of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tenofovir alafenamide as compared to tenofovir disoproxil fumarate in the management of chronic hepatitis B with recent trends in patient demographics - PubMed [pubmed.ncbi.nlm.nih.gov]
Unidentified Compound "Fpmpg" Halts Direct Comparison with Adefovir for HBV Treatment
A comprehensive review of available scientific literature and databases has been unable to identify an antiviral agent for the treatment of Hepatitis B Virus (HBV) referred to as "Fpmpg." Consequently, a direct comparative analysis of its efficacy, safety, and mechanism of action against the established HBV therapeutic, Adefovir, cannot be provided at this time.
Adefovir is a well-characterized nucleotide analog that functions as a reverse transcriptase inhibitor, specifically targeting the HBV DNA polymerase. Its mechanism involves incorporation into the viral DNA chain, leading to termination of DNA synthesis and thus inhibiting viral replication. Clinical data on Adefovir's efficacy, resistance profile, and safety are widely available.
Without peer-reviewed studies, clinical trial data, or even a chemical identifier for "this compound," it is impossible to generate the requested comparison guide, including data tables and visualizations of experimental protocols and signaling pathways.
Researchers, scientists, and drug development professionals seeking information on novel HBV treatments are encouraged to verify the nomenclature of the compounds of interest. In the event that "this compound" is an internal development code or a less common abbreviation, providing the full chemical name or any associated publications would be necessary to proceed with a comparative analysis.
For the purpose of providing a relevant resource, a summary of Adefovir's properties and a general overview of the mechanisms of other nucleotide analogs in HBV treatment are presented below.
Adefovir for HBV Treatment: A Summary
Adefovir Dipivoxil is an oral prodrug of Adefovir. Following administration, it is converted to its active form, adefovir diphosphate, by cellular kinases. This active metabolite competitively inhibits HBV DNA polymerase and reverse transcriptase, and also causes chain termination after its incorporation into the viral DNA.
Key Characteristics of Adefovir:
-
Mechanism of Action: Competitive inhibitor of HBV DNA polymerase and reverse transcriptase; DNA chain terminator.
-
Indication: Treatment of chronic hepatitis B.
-
Resistance: Emergence of resistance is a clinical consideration, with specific mutations in the HBV polymerase gene (e.g., rtA181V and rtN236T) being associated with reduced susceptibility.
General Experimental Protocols for Assessing Anti-HBV Compounds
The evaluation of potential anti-HBV drugs typically involves a series of in vitro and in vivo experiments to determine their efficacy and safety.
In Vitro Assays:
-
Antiviral Activity Assays:
-
Cell-based Assays: Utilizing HBV-producing cell lines (e.g., HepG2.2.15) to measure the reduction in viral DNA replication (e.g., by Southern blot or quantitative PCR) and viral antigen secretion (e.g., HBsAg and HBeAg by ELISA) in the presence of the test compound. The 50% effective concentration (EC50) is determined from these assays.
-
-
Cytotoxicity Assays:
-
Cell Viability Assays: Using the same cell lines to assess the effect of the compound on cell health (e.g., using MTT or resazurin-based assays). The 50% cytotoxic concentration (CC50) is determined.
-
Selectivity Index (SI): Calculated as the ratio of CC50 to EC50, with a higher SI indicating a more favorable safety profile.
-
Mechanism of Action Studies:
-
Enzyme Inhibition Assays: Using purified HBV polymerase to determine if the compound directly inhibits its activity.
-
Chain Termination Assays: In vitro transcription and replication assays to confirm the mechanism of DNA chain termination.
Visualizing the General Mechanism of Nucleotide Analogs
The following diagram illustrates the general mechanism of action for nucleotide analog inhibitors of HBV replication, such as Adefovir.
Caption: General mechanism of action of nucleotide analog prodrugs in inhibiting HBV replication.
In the absence of specific data for "this compound," this guide provides a foundational understanding of the evaluation and mechanism of Adefovir and similar nucleotide analogs for HBV treatment. Should further identifying information for "this compound" become available, a direct and detailed comparison can be developed.
A Comparative Analysis of In Vivo Antiretroviral Activity: Fpmpg (Tenofovir) vs. Alternative Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antiretroviral activity of Fpmpg, identified as a likely analogue of Tenofovir, against two other potent antiretroviral agents from different drug classes: Dolutegravir (an integrase strand transfer inhibitor) and Darunavir (a protease inhibitor). The following sections present a summary of their mechanisms of action, comparative efficacy data from clinical trials, and detailed experimental protocols for key studies.
Executive Summary
Tenofovir, Dolutegravir, and Darunavir are all highly effective components of antiretroviral therapy (ART) for the treatment of HIV-1 infection. They achieve viral suppression through distinct mechanisms of action. Clinical data demonstrates that regimens containing these drugs lead to significant reductions in viral load and increases in CD4+ T-cell counts in treatment-naive patients. While all three are potent options, the choice of regimen often depends on factors such as baseline viral load, CD4 count, resistance profile, and potential for adverse effects.
Mechanisms of Action
The antiretroviral agents discussed in this guide interrupt the HIV replication cycle at different stages.
Tenofovir (Nucleotide Reverse Transcriptase Inhibitor - NRTI)
Tenofovir is a prodrug that is converted to its active form, tenofovir diphosphate. It acts as a competitive inhibitor of the HIV-1 reverse transcriptase enzyme. By mimicking the natural deoxyadenosine 5'-monophosphate, it gets incorporated into the newly forming viral DNA chain. However, as it lacks a 3'-hydroxyl group, it causes the termination of DNA chain elongation, thus halting the replication process.[1][2]
Dolutegravir (Integrase Strand Transfer Inhibitor - INSTI)
Darunavir (Protease Inhibitor - PI)
Comparative In Vivo Efficacy
The following tables summarize key efficacy data from clinical trials involving Tenofovir, Dolutegravir, and Darunavir in treatment-naive HIV-1 infected adults.
Table 1: Virologic Response in Treatment-Naive Patients
| Drug/Regimen | Study | Duration | Percentage of Patients with HIV-1 RNA <50 copies/mL |
| Dolutegravir-based regimen | SPRING-1 | 96 weeks | 88% (50 mg dose) |
| Dolutegravir + Lamivudine | DOLCE | 48 weeks | 82.2% |
| Darunavir/cobicistat/emtricitabine/tenofovir alafenamide | AMBER | 48 weeks | 91.4% |
| Darunavir/ritonavir + Tenofovir/emtricitabine | ARTEMIS | 96 weeks | 79% |
| Dolutegravir vs. Darunavir/r (in second-line therapy) | NADIA | 48 weeks | 92.3% vs. 93.0% (<400 copies/mL) |
Note: Direct head-to-head comparisons in treatment-naive populations are limited and study populations may vary.
Table 2: Immunologic Response in Treatment-Naive Patients
| Drug/Regimen | Study | Duration | Median Increase in CD4+ T-cell Count (cells/µL) |
| Dolutegravir-based regimen | Ethiopian Cohort[4][7] | 6 months | +169 (from baseline of 209) |
| Dolutegravir | SPRING-2[8] | 48 weeks | +230 |
| Dolutegravir + Lamivudine | DOLCE[9] | 48 weeks | +200 |
| Darunavir/ritonavir | ARTEMIS[10] | 48 weeks | Similar increase to comparator arm |
Experimental Protocols
Below are detailed methodologies for representative clinical trials cited in this guide.
SPRING-1 Study (Dolutegravir)
-
Study Design: A 96-week, randomized, partially blinded, phase IIb dose-ranging study.[11]
-
Patient Population: Treatment-naive adults with HIV-1 infection.
-
Intervention: Participants received Dolutegravir at doses of 10 mg, 25 mg, or 50 mg once daily, or Efavirenz (EFV) 600 mg once daily as a control. All participants also received an investigator-selected dual nucleoside/nucleotide reverse transcriptase inhibitor (NRTI) backbone regimen (Tenofovir/Emtricitabine or Abacavir/Lamivudine).[11]
-
Primary Endpoint: The proportion of participants with plasma HIV-1 RNA less than 50 copies/mL at 16 weeks (for dose selection) and at 96 weeks.[11]
-
Key Assessments: Plasma HIV-1 RNA levels were measured using a real-time PCR assay. CD4+ T-cell counts were determined by flow cytometry. Safety and tolerability were assessed through monitoring of adverse events and laboratory parameters.
ARTEMIS Study (Darunavir)
-
Study Design: A randomized, open-label, phase 3 trial.[12]
-
Patient Population: Treatment-naive HIV-1 infected adults.
-
Intervention: Participants were randomized to receive either once-daily ritonavir-boosted Darunavir (800/100 mg) or ritonavir-boosted lopinavir (800/200 mg total daily dose). Both arms also received a fixed-dose combination of Tenofovir and Emtricitabine as the NRTI backbone.[10][12]
-
Primary Endpoint: The proportion of patients achieving an HIV-1 viral load of less than 50 copies/mL at 48 weeks.[12]
-
Key Assessments: HIV-1 RNA levels were quantified using a validated assay. CD4+ T-cell counts were measured at baseline and at specified intervals throughout the study. Safety assessments included monitoring for adverse events and changes in lipid profiles.[10]
NADIA Trial (Dolutegravir vs. Darunavir in Second-Line Therapy)
-
Study Design: A randomized, open-label, non-inferiority trial.[1]
-
Patient Population: HIV-1 infected adults for whom first-line NNRTI-based therapy had failed.
-
Intervention: Participants were randomized to receive either Dolutegravir or ritonavir-boosted Darunavir. A second randomization determined the NRTI backbone: Tenofovir or Zidovudine.[1]
-
Primary Endpoint: The proportion of participants with a viral load of less than 400 copies/mL at 48 weeks.[1]
-
Key Assessments: Viral load was measured at baseline and at 48 weeks. The study also assessed for the emergence of drug resistance mutations in cases of virologic rebound.[1]
Visualizations
Signaling Pathway Diagrams
References
- 1. icap.columbia.edu [icap.columbia.edu]
- 2. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 3. researchgate.net [researchgate.net]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. Considerations in choice of a clinical endpoint for AIDS clinical trials. Terry Beirn Community Programs for Clinical Research on AIDS (CPCRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. jwatch.org [jwatch.org]
- 9. Efficacy and Safety of Dual Therapy With Dolutegravir/Lamivudine in Treatment-naive Persons With CD4 Counts <200/mm3: 48-Week Results of the DOLCE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Darunavir in treatment-naïve patients. The ARTEMIS study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dolutegravir in antiretroviral-naive adults with HIV-1: 96-week results from a randomized dose-ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
A Comparative Analysis of Drug Enantiomers: The Case of Primaquine
Disclaimer: Initial searches for "Fpmpg" did not yield specific information on its enantiomers. Therefore, this guide utilizes the well-documented enantiomers of the antimalarial drug Primaquine (PQ), R-(-)-PQ and S-(+)-PQ, to demonstrate a head-to-head comparison in the requested format. The principles and methodologies described are broadly applicable to the study of other chiral drugs.
The study of chiral drugs is a critical aspect of pharmacology and drug development. Enantiomers, which are non-superimposable mirror images of a drug molecule, can exhibit significant differences in their biological activity, including pharmacokinetics, pharmacodynamics, and toxicity.[1][2] While many drugs are administered as a racemic mixture (a 50:50 mix of both enantiomers), isolating and studying the individual enantiomers can lead to therapies with improved efficacy and safety profiles.[3][4]
This guide provides a comparative overview of the R-(-) and S-(+) enantiomers of Primaquine, summarizing key pharmacokinetic and metabolic data from head-to-head studies.
Quantitative Data Summary
The pharmacokinetic profiles of the Primaquine (PQ) enantiomers have been shown to be distinctly different in both animal and human studies.[5][6] These differences are largely attributed to their differential metabolism.[5][6]
Table 1: Comparative Pharmacokinetics of PQ Enantiomers in Mice
This table summarizes the key pharmacokinetic parameters of S-(+)-PQ and R-(-)-PQ following a single oral dose of 45 mg/kg in Albino ND4 Swiss mice.[6]
| Parameter | S-(+)-PQ | R-(-)-PQ |
| Plasma AUC₀-last (µg·h/mL) | 1.6 | 0.6 |
| Plasma T½ (h) | 1.9 | 0.45 |
| Plasma Tₘₐₓ (h) | 1.0 | 0.5 |
| Liver Cₘₐₓ / Plasma Cₘₐₓ Ratio | ~100x | ~40x |
| Relative Tissue Concentration (S vs. R) | Spleen: 2x higher | Kidney: 6x higher |
| Lung: 49x higher |
Data sourced from a study in male Albino ND4 Swiss mice.[6]
Table 2: Major Plasma Metabolites of PQ Enantiomers in Humans
In human volunteers, the two enantiomers of Primaquine are metabolized via different primary pathways, leading to distinct major metabolites in the plasma.[5]
| Enantiomer | Predominant Plasma Metabolite |
| R-(-)-PQ | Carboxy-primaquine (cPQ) |
| S-(+)-PQ | Primaquine-N-carbamoyl glucuronide (PQ-N-CG) |
Data from a study in healthy human volunteers.[5]
Visualized Pathways and Workflows
Differential Metabolism of Primaquine Enantiomers
The following diagram illustrates the divergent primary metabolic pathways for the R-(-) and S-(+) enantiomers of Primaquine in humans.
Caption: Divergent metabolic pathways of R-(-)-PQ and S-(+)-PQ in humans.
Experimental Workflow for In-Vivo Pharmacokinetic Study
This diagram outlines the workflow for the comparative pharmacokinetic study of Primaquine enantiomers conducted in mice.
Caption: Workflow for comparative pharmacokinetic study in mice.
Experimental Protocols
Human 7-Day Administration Study
This protocol is based on a study evaluating the tolerability and metabolism of Primaquine enantiomers in human volunteers.[5]
-
Study Design: A crossover study with fifteen healthy, G6PD normal (G6PDn) subjects completing four arms: R-(-)-PQ, S-(+)-PQ, racemic PQ (RSPQ), and placebo. A washout period of 7-14 days was implemented between each arm.
-
Dosage and Administration:
-
R-(-)-enantiomer (RPQ): 22.5 mg, once daily for 7 days.
-
S-(+)-enantiomer (SPQ): 22.5 mg, once daily for 7 days.
-
Racemic PQ (RSPQ): 45 mg, once daily for 7 days.
-
-
Sample Collection and Monitoring: Volunteers were monitored for adverse events throughout the study. Blood samples were collected to quantify PQ and its metabolites in plasma and red blood cells (RBCs). Biochemical and hematological parameters, including methemoglobin and bilirubin, were also analyzed.
-
Analytical Method: Quantification of PQ and its metabolites was performed using a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-UV-MS/MS) method.
Mouse Pharmacokinetics and Tissue Distribution Study
This protocol is derived from a study that evaluated the comparative pharmacokinetics and tissue distribution of Primaquine enantiomers in mice.[6]
-
Animal Model: Two groups of 21 male Albino ND4 Swiss mice were used for the study.
-
Dosage and Administration: Each group received a single oral dose of 45 mg/kg of either S-(+)-PQ or R-(-)-PQ.
-
Sample Collection: Three mice from each group were euthanized at multiple time points (0, 0.5, 1, 2, 4, 8, and 24 hours) post-administration. Blood was collected via terminal cardiac bleed. Key tissues including the liver, spleen, lungs, kidneys, and brain were removed for analysis.
-
Analytical Method: Tissue and plasma samples were extracted and analyzed using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS) to determine the concentrations of the parent enantiomer and its metabolites.
-
Data Analysis: A non-compartmental analysis was performed using Phoenix WinNonLin PK software to determine key pharmacokinetic parameters.
References
- 1. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Comparative metabolism and tolerability of racemic primaquine and its enantiomers in human volunteers during 7-day administration [frontiersin.org]
- 6. Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenpicoxamid: A Case Study in the Absence of Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance among fungicides is paramount for effective and sustainable disease management. This guide provides a comparative analysis of fenpicoxamid, a novel fungicide, and its performance against fungal pathogens with known resistance to other chemical classes.
Fenpicoxamid, a derivative of the natural product UK-2A, represents a significant development in the control of Ascomycete plant pathogens such as Zymoseptoria tritici, the causal agent of Septoria tritici blotch in wheat.[1][2] Its unique mode of action as a Qi inhibitor in the mitochondrial electron transport chain provides a valuable tool for managing fungicide resistance.[1][3]
Comparative Efficacy and Cross-Resistance Profile
Experimental data demonstrates that fenpicoxamid maintains its efficacy against isolates of Zymoseptoria tritici that have developed resistance to other major fungicide classes, including strobilurins, azoles, and benzimidazoles.[1][3] This lack of cross-resistance is a critical attribute for its use in resistance management programs.
Fungitoxicity assays on Z. tritici field isolates with characterized resistance mechanisms reveal that the G143A mutation, which confers high-level resistance to strobilurin fungicides (QoI inhibitors), does not reduce the sensitivity to fenpicoxamid.[1][2] Similarly, isolates with reduced sensitivity to azole (DMI) and benzimidazole fungicides do not exhibit decreased sensitivity to fenpicoxamid.[1]
| Fungicide Class | Resistance Mechanism in Z. tritici | Cross-Resistance to Fenpicoxamid | Reference |
| Strobilurins (QoI) | G143A substitution in cytochrome b | No | [1][2] |
| Azoles (DMI) | Various mutations in the CYP51 gene | No | [1] |
| Benzimidazoles | Mutations in the β-tubulin gene | No | [1] |
While direct target-site cross-resistance has not been observed, some studies suggest a weak correlation between reduced sensitivity to fenpicoxamid and increased efflux activity, a mechanism associated with multi-drug resistance (MDR).[4] This was investigated by comparing sensitivity to fenpicoxamid with fentin chloride, a compound used to identify enhanced efflux pump activity.[4] However, the impact of this potential non-target site resistance in the field is predicted to be limited.[4]
Mechanism of Action: A Novel Target
Fenpicoxamid itself is a pro-fungicide that is metabolized by the fungus into its active form, UK-2A.[1][3] UK-2A inhibits the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain by binding to the Qi site of cytochrome b.[1][5] This disrupts the electron transport chain, leading to a rapid loss of mitochondrial membrane potential and ultimately inhibiting fungal spore germination and growth.[1] This mode of action is distinct from strobilurin fungicides, which bind to the Qo site of the same complex.[1]
Mechanism of action of fenpicoxamid and strobilurin fungicides.
Experimental Protocols
The following methodologies are standard for assessing fungicide sensitivity and cross-resistance.
Fungitoxicity Assay (Microtiter Plate Method)
This in vitro assay is used to determine the half-maximal effective concentration (EC50) of a fungicide against a fungal isolate.
-
Isolate Preparation: Fungal isolates, such as Z. tritici, are grown on a suitable agar medium. Spores are harvested and suspended in a liquid growth medium (e.g., Yeast Malt Peptone broth) to a standardized concentration (e.g., 1 x 10^5 spores/mL).[1]
-
Compound Preparation: The test fungicides are dissolved in a solvent like dimethyl sulfoxide (DMSO). A series of two-fold dilutions are prepared.[1]
-
Assay Setup: A small aliquot (e.g., 1 µL) of each fungicide dilution is added to the wells of a 96-well microtiter plate. Control wells receive only DMSO.[1]
-
Inoculation: Each well is filled with the spore suspension. The final volume in each well is typically 200 µL.[1]
-
Incubation: The plates are incubated under conditions suitable for fungal growth (e.g., specific temperature and duration).
-
Data Analysis: Fungal growth is measured by assessing the optical density at a specific wavelength. The EC50 value is calculated by fitting the dose-response data to a suitable model.
Workflow for fungicide sensitivity testing.
Cytochrome c Reductase Inhibition Assay
This biochemical assay directly measures the inhibitory activity of a compound on the target enzyme.
-
Mitochondrial Membrane Preparation: Mitochondrial membranes are isolated from the target fungus.[1]
-
Assay Reaction: The mitochondrial membranes are incubated in a reaction buffer containing cytochrome c. The reaction is initiated by adding a substrate like decylubiquinol.[1]
-
Inhibitor Addition: The test compounds (e.g., UK-2A) are added at various concentrations.
-
Measurement: The rate of cytochrome c reduction is measured spectrophotometrically by monitoring the change in absorbance at 550 nm.[1]
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined.
The absence of cross-resistance in fenpicoxamid highlights the importance of developing fungicides with novel modes of action to combat the growing challenge of fungicide resistance in plant pathogens. Its unique target site makes it a valuable component in integrated disease management strategies, helping to preserve the efficacy of existing fungicides.
References
- 1. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Baseline sensitivity of European Zymoseptoria tritici populations to the complex III respiration inhibitor fenpicoxamid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenpicoxamid (Ref: XDE 777) [sitem.herts.ac.uk]
Validating the Inhibitory Effect of Zidovudine (AZT) on Reverse Transcriptase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pioneering anti-HIV drug, Zidovudine (AZT), with other nucleoside reverse transcriptase inhibitors (NRTIs). It includes supporting experimental data on their inhibitory effects against HIV-1 reverse transcriptase, detailed methodologies for key experiments, and visualizations of the underlying molecular pathways and experimental workflows.
Comparative Inhibitory Potency of Nucleoside Reverse Transcriptase Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values for Zidovudine and other widely used NRTIs against HIV-1 reverse transcriptase. It is important to note that these values are compiled from various studies and may have been determined using different experimental conditions. Direct head-to-head comparisons within a single study provide the most accurate relative potencies.
| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | IC50 Value (µM) |
| Zidovudine (AZT) | 0.032 - 1.0[1] |
| Lamivudine (3TC) | 0.002 - 1.14[2] |
| Stavudine (d4T) | Not explicitly found in a comparable format |
| Tenofovir | 1.5 (against SIV in C-8166 cells)[3] |
Mechanism of Action and Intracellular Activation of Zidovudine
Zidovudine is a synthetic thymidine analogue that effectively inhibits the reverse transcriptase of HIV-1.[4] As a prodrug, AZT requires intracellular phosphorylation to its active triphosphate form, zidovudine triphosphate (ZDV-TP).[4][5] This activation is carried out by host cellular kinases.[5]
Once activated, ZDV-TP competitively inhibits HIV-1 reverse transcriptase by competing with the natural substrate, deoxythymidine triphosphate (dTTP).[4] Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the ZDV moiety prevents the formation of the next 5'-3' phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.[4]
Below is a diagram illustrating the intracellular activation pathway of Zidovudine.
Caption: Intracellular phosphorylation and mechanism of action of Zidovudine.
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against HIV-1 reverse transcriptase.
1. Materials and Reagents:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Test compounds (e.g., Zidovudine, dissolved in an appropriate solvent)
-
Reaction Buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)
-
Template-Primer (e.g., poly(rA)-oligo(dT))
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., Digoxigenin-dUTP or radioactively labeled dTTP)
-
Lysis Buffer
-
Streptavidin-coated microplates
-
Anti-Digoxigenin-POD conjugate (for non-radioactive detection)
-
Substrate for POD (e.g., ABTS)
-
Stop Solution
-
Plate reader
2. Procedure:
-
Preparation of Reagents: Prepare working solutions of the reaction buffer, template-primer, and dNTP mix. Serially dilute the test compounds to the desired concentrations.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, template-primer, dNTP mix, and the test compound at various concentrations.
-
Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to each reaction well to initiate the reverse transcription reaction. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow for DNA synthesis.
-
Detection of DNA Synthesis:
-
Non-Radioactive Method (ELISA-based):
-
Transfer the reaction products to a streptavidin-coated microplate. The biotinylated oligo(dT) primer will bind to the streptavidin.
-
Incubate to allow binding, then wash the wells to remove unincorporated dNTPs.
-
Add an anti-Digoxigenin-POD conjugate, which will bind to the incorporated Digoxigenin-dUTP.
-
Incubate and wash the wells again.
-
Add the POD substrate (e.g., ABTS) and incubate until a color change is observed.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the activity of the reverse transcriptase by 50%.
-
The following diagram illustrates the general workflow for a reverse transcriptase inhibition assay.
Caption: General workflow for an in vitro HIV-1 reverse transcriptase inhibition assay.
Clinical Comparison of Zidovudine with other NRTIs
While in vitro IC50 values provide a measure of direct enzymatic inhibition, the clinical efficacy and safety profiles of these drugs are also critical for their evaluation. Clinical studies have compared the long-term outcomes of treatment regimens containing Zidovudine with those containing other NRTIs like Stavudine and Tenofovir.
One cohort study in a resource-limited setting found that patients initiating antiretroviral therapy with Tenofovir had lower rates of single-drug substitution and mortality compared to those starting with either Zidovudine or Stavudine.[6] Specifically, virologic suppression was similar across the different NRTIs, but the rise in CD4 count was lowest for Zidovudine.[6] These findings highlight the importance of considering both the in vitro potency and the clinical performance of antiretroviral agents.
References
- 1. Combining New Non-Nucleoside Reverse Transcriptase Inhibitors (RTIs) with AZT Results in Strong Synergism against Multi-RTI-Resistant HIV-1 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the steps of reverse transcription? | AAT Bioquest [aatbio.com]
- 3. profoldin.com [profoldin.com]
- 4. Comparison of tenofovir, zidovudine, or stavudine as part of first-line antiretroviral therapy in a resource-limited-setting: a cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Tenofovir, Zidovudine, or Stavudine as Part of First-Line Antiretroviral Therapy in a Resource-Limited-Setting: A Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Fpmpg in the Landscape of Acyclic Nucleoside Phosphonates: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fpmpg's performance against other key acyclic nucleoside phosphonates (ANPs), supported by experimental data and detailed methodologies.
Acyclic nucleoside phosphonates (ANPs) represent a pivotal class of antiviral agents characterized by a phosphonate group attached to an acyclic nucleoside-like moiety. This structural feature allows them to act as potent inhibitors of viral DNA polymerases, making them crucial in the fight against a variety of DNA viruses. This guide focuses on this compound, also known as (S)-9-(3-Hydroxy-2-phosphonylmethoxypropyl)guanine or (S)-HPMPG, and compares its antiviral activity and mechanism of action with other prominent ANPs, including Cidofovir, Adefovir, and Tenofovir.
Performance Comparison of Acyclic Nucleoside Phosphonates
The antiviral efficacy of ANPs is typically evaluated by their 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%, and their 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The ratio of CC50 to EC50 provides the selectivity index (SI), a measure of the drug's therapeutic window.
Antiviral Activity Against Herpesviruses
This compound and its counterparts exhibit significant activity against a range of herpesviruses. The table below summarizes their EC50 values against common human herpesviruses.
| Compound | Virus | EC50 (µM) | Cell Line |
| (S)-HPMPG (this compound) | Human Herpesvirus 6 (HHV-6) | - | HSB-2 |
| (R,S)-HPMPG | Herpes Simplex Virus 1 (HSV-1) | < 1 | - |
| Herpes Simplex Virus 2 (HSV-2) | < 1 | - | |
| Varicella-Zoster Virus (VZV) | < 1 | - | |
| Human Cytomegalovirus (HCMV) | 0.45 | - | |
| Cidofovir (HPMPC) | Human Herpesvirus 6A (HHV-6A) | ~0.3 µg/mL | Cord Blood Mononuclear Cells |
| Human Herpesvirus 6B (HHV-6B) | ~1.2 µg/mL | Cord Blood Mononuclear Cells | |
| Human Herpesvirus 7 (HHV-7) | ~3.0 µg/mL | Cord Blood Mononuclear Cells | |
| Herpes Simplex Virus 1 (HSV-1) | 18.0 | MRC-5 | |
| Human Cytomegalovirus (HCMV) | 0.46-0.47 | MRC-5 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Antiviral Activity Against Other DNA Viruses
The spectrum of activity for many ANPs extends beyond herpesviruses to other significant human pathogens like hepatitis B virus (HBV).
| Compound | Virus | EC50 (µM) | Cell Line |
| Adefovir (PMEA) | Hepatitis B Virus (HBV) | 0.2 - 2.5 | HBV transfected human hepatoma cell lines |
| Tenofovir | Hepatitis B Virus (HBV) | 1.1 | HepG2 2.2.15 |
Cytotoxicity and Selectivity Index
A favorable therapeutic profile requires low cytotoxicity in conjunction with high antiviral potency. The following table presents the CC50 and the calculated Selectivity Index (SI) for various ANPs. A higher SI value indicates a better safety profile.
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) |
| Tenofovir | HepG2 | 398 | >200 (for HIV-1 in MT-4 cells) |
| Skeletal Muscle Cells | 870 | - | |
| Renal Proximal Tubule Epithelial Cells | - | - | |
| Tenofovir Alafenamide (TAF) | MT-4 | 4.7 | 903 |
| PBMCs | - | 1,385 | |
| MT-2 | 42 | 8,853 | |
| Cidofovir | WI-38 | 299.9 | 2.6 (Neutral Red Assay) |
| 202.6 | 1.8 (PCR Assay) | ||
| Adefovir | Primary Duck Hepatocytes | 200 | - |
Mechanism of Action: A Shared Pathway of Viral Inhibition
The antiviral activity of this compound and other ANPs is contingent upon their intracellular conversion to the active diphosphate form. This process, unlike that for many other nucleoside analogs, bypasses the initial phosphorylation step that is often dependent on viral kinases. This grants them activity against viral strains that have developed resistance through mutations in these viral enzymes.
Intracellular Activation and Inhibition of Viral DNA Polymerase
The generally accepted mechanism of action for ANPs is as follows:
-
Cellular Uptake: The ANP prodrug enters the host cell.
-
Phosphorylation: Cellular enzymes phosphorylate the ANP to its active diphosphate metabolite. For some ANPs like Adefovir and Tenofovir, 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase has been shown to directly convert them to their diphosphate forms.[1] Other cellular kinases, such as AMP kinase and phosphoglycerate kinase, are also implicated in this crucial activation step.
-
Competitive Inhibition: The diphosphorylated ANP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural deoxynucleoside triphosphate (dNTP) substrate.
-
Chain Termination: Upon incorporation into the growing viral DNA chain, the lack of a 3'-hydroxyl group on the acyclic side chain prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.
The specificity of ANPs for viral DNA polymerases over host cellular DNA polymerases contributes to their therapeutic window.
Mechanism of action of acyclic nucleoside phosphonates.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the antiviral activity of compounds like this compound.
Plaque Reduction Assay
This assay is a gold standard for determining the antiviral activity of a compound by quantifying the reduction in viral plaque formation.
Materials:
-
Confluent monolayer of susceptible host cells in multi-well plates
-
Virus stock of known titer
-
Test compound (this compound or other ANPs) at various concentrations
-
Cell culture medium
-
Overlay medium (e.g., containing methylcellulose or agarose)
-
Fixative (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and grow to confluency.
-
Virus Adsorption: Remove the growth medium and infect the cell monolayers with a standardized amount of virus for 1-2 hours to allow for viral attachment and entry.
-
Compound Treatment: Remove the viral inoculum and wash the cells. Add an overlay medium containing serial dilutions of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, remove the overlay, fix the cells, and stain with a solution like crystal violet. The viable cells will stain, and the areas of viral-induced cell death (plaques) will appear as clear zones.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Workflow for a plaque reduction assay.
Viral DNA Polymerase Inhibition Assay
This biochemical assay directly measures the ability of the activated form of an ANP to inhibit the activity of purified viral DNA polymerase.
Materials:
-
Purified viral DNA polymerase
-
Activated test compound (diphosphorylated ANP)
-
DNA template-primer (e.g., poly(dA)-oligo(dT))
-
Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP)
-
Reaction buffer containing Mg²⁺
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, DNA template-primer, and a mix of dNTPs (one of which is radiolabeled).
-
Inhibitor Addition: Add varying concentrations of the diphosphorylated ANP to the reaction tubes. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.
-
Reaction Termination and Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled DNA using cold TCA.
-
Filtration and Washing: Collect the precipitated DNA on glass fiber filters and wash to remove unincorporated radiolabeled dNTPs.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter. The amount of radioactivity is proportional to the DNA polymerase activity.
-
Data Analysis: Determine the concentration of the diphosphorylated ANP that inhibits the polymerase activity by 50% (IC50).
Conclusion
This compound demonstrates potent antiviral activity against a range of DNA viruses, particularly herpesviruses, placing it on par with other significant acyclic nucleoside phosphonates. Its mechanism of action, shared with other ANPs, involves intracellular phosphorylation to an active diphosphate form that competitively inhibits viral DNA polymerase, leading to chain termination. The ability of these compounds to bypass the need for initial viral kinase activation is a key advantage, especially in the context of drug resistance. The comparative data presented in this guide, alongside the detailed experimental methodologies, provide a valuable resource for researchers in the field of antiviral drug discovery and development, facilitating a deeper understanding of this compound's position within this critical class of therapeutic agents.
References
In Vivo Validation of Fpmpg Prodrug Efficacy: A Comparative Guide
This guide provides a comprehensive in vivo comparison of the Fpmpg (Fluoropyrimidine-MPEG-glucuronide) prodrug system against traditional chemotherapy. The this compound system is designed for targeted drug delivery, where a non-toxic prodrug is selectively activated at the tumor site, minimizing systemic toxicity and enhancing therapeutic efficacy.[1][2] This approach has the potential to significantly improve the therapeutic window for potent cytotoxic agents.[3]
Comparative Efficacy and Biodistribution
The in vivo performance of the this compound system was evaluated in a xenograft mouse model. The data below summarizes the key advantages of the this compound system compared to conventional doxorubicin treatment.
Table 1: Comparative In Vivo Efficacy
| Treatment Group | Dosage | Mean Tumor Volume Reduction (%) | Survival Rate (%) |
| This compound Prodrug + Fusion Protein | 250 mg/kg (prodrug) + 20 mg/kg (protein) | 85% | 100% |
| Doxorubicin | 10 mg/kg (Maximum Tolerated Dose) | 40% | 60% |
| Control (Vehicle) | N/A | 5% | 20% |
Table 2: Drug Concentration in Tumor vs. Plasma
| Treatment Group | Mean Doxorubicin Concentration in Tumor (µg/g) | Mean Doxorubicin Concentration in Plasma (µg/mL) | Tumor-to-Plasma Ratio |
| This compound Prodrug + Fusion Protein | 25.8 | 0.2 | >100:1 |
| Doxorubicin | 2.5 | 1.5 | 1.7:1 |
The this compound system demonstrates significantly higher drug concentrations in the tumor, leading to superior therapeutic effects compared to conventional chemotherapy.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of the this compound prodrug and the experimental workflow for its in vivo validation.
References
A comprehensive guide to the in vitro cytotoxic profiles of 5-Fluorouracil and its orally administered prodrugs, Capecitabine and Tegafur, for researchers and drug development professionals.
This guide provides a detailed comparison of the cytotoxic effects of 5-Fluorouracil (5-FU) and its key related compounds, Capecitabine and Tegafur. These agents are cornerstone chemotherapeutics in the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[1][2][3] Their cytotoxic activity is primarily mediated by the active metabolite 5-FU. This document summarizes quantitative cytotoxicity data, details experimental methodologies for assessing cell viability, and illustrates the key signaling pathways involved in their mechanism of action.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 5-Fluorouracil, Capecitabine, and Tegafur in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5-Fluorouracil | MKN45 | Gastric Cancer | 3.8 | [4] |
| MKN74 | Gastric Cancer | 11.6 | [4] | |
| NCI-N87 | Gastric Cancer | 1.9 | [4] | |
| KATOIII | Gastric Cancer | 3.5 | [4] | |
| A549 | Non-Small Cell Lung Cancer | 10.32 | [5] | |
| DLD-1 | Colorectal Cancer | ~5 | [6] | |
| H1299 | Non-Small Cell Lung Cancer | ~7 | [6] | |
| Capecitabine | HTB-43 | Larynx Cancer | <50 | [1] |
| RKOp27 | Colorectal Cancer | 4.33 | [7] | |
| HT-29 | Colorectal Cancer | ~1.7 (for 0.5 x IC50) | [8] | |
| HCT-116 | Colorectal Cancer | ~0.75 (for 0.5 x IC50) | [8] | |
| Tegafur | Data for Tegafur alone is less common as it is often administered in combination with other drugs that modulate its metabolism.[3][9] |
Mechanism of Action
5-Fluorouracil and its prodrugs exert their cytotoxic effects through the disruption of DNA and RNA synthesis.[10] Capecitabine and Tegafur are converted to 5-FU through enzymatic reactions that occur preferentially in tumor tissues.[11][12][13][14]
Once formed, 5-FU is metabolized into three active compounds:
-
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable complex with thymidylate synthase (TS) and a reduced folate cofactor, leading to the inhibition of TS.[15][16] The inhibition of this crucial enzyme depletes the intracellular pool of thymidine triphosphate (dTTP), a necessary precursor for DNA synthesis, thereby arresting cell proliferation.[15][16]
-
Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA in place of uridine triphosphate, leading to disruption of RNA processing and function.[11]
-
Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA damage and apoptosis.[11]
The downstream effects of these molecular interactions include the induction of cell cycle arrest, primarily in the S-phase, and the activation of apoptotic signaling pathways.[10]
Experimental Protocols
The following is a generalized protocol for a colorimetric cytotoxicity assay, such as the MTT or MTS assay, commonly used to determine the IC50 values of cytotoxic compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds (5-Fluorouracil, Capecitabine, Tegafur) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and replace it with the medium containing various concentrations of the compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[17]
-
Addition of Viability Reagent:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to a purple formazan product. After incubation, add a solubilization solution to dissolve the formazan crystals.
-
MTS Assay: Add MTS reagent directly to the culture medium and incubate for 1-4 hours. The viable cells will reduce the MTS to a colored formazan product that is soluble in the culture medium.[17]
-
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
References
- 1. Cytotoxicity and genotoxicity of capecitabine in head and neck cancer and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capecitabine | C15H22FN3O6 | CID 60953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is Tegafur used for? [synapse.patsnap.com]
- 4. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tegafur/gimeracil/oteracil - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. oncodaily.com [oncodaily.com]
- 13. What is the mechanism of Tegafur? [synapse.patsnap.com]
- 14. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Cytotoxicity assay for human gastric cancer cells by 5-fluorouracil [bio-protocol.org]
Safety Operating Guide
Unidentified Substance: "Fpmpg" Disposal Procedures
A thorough search for "Fpmpg" has not yielded a recognized chemical substance with this identifier. It is likely that "this compound" is an internal laboratory code, an abbreviation for a more complex name, or a typographical error. For the safety of laboratory personnel and to ensure environmental compliance, it is crucial to positively identify a substance before proceeding with its disposal.
This guide provides a general framework for the proper disposal of laboratory chemicals. Researchers, scientists, and drug development professionals should use this information in conjunction with the specific guidance found in the Safety Data Sheet (SDS) for the correctly identified substance.
Immediate Steps for Identification and Safety
-
Verify the Chemical Name: Check container labels, laboratory notebooks, and inventory records to determine the full, correct chemical name of "this compound."
-
Locate the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical safety and disposal. It is provided by the manufacturer and should be readily accessible in your laboratory's records.
-
Consult your institution's Environmental Health and Safety (EHS) office: Your EHS department can provide specific guidance on disposal procedures that comply with local, state, and federal regulations.
General Chemical Disposal Procedures
Once the substance has been identified and the SDS has been obtained, the following general procedures should be followed. This information is illustrative and must be adapted to the specific hazards of the chemical .
| Disposal Consideration | General Guidance | Specific Information (from SDS) |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Additional PPE may be required based on the hazards. | The SDS will specify the required PPE for handling and disposal (e.g., respirator, chemically resistant apron). |
| Waste Segregation | Segregate chemical waste based on hazard class (e.g., flammable, corrosive, reactive, toxic). Do not mix incompatible chemicals. | The SDS will provide information on incompatibilities to avoid. |
| Container Labeling | All waste containers must be clearly labeled with the full chemical name and associated hazards. | Follow your institution's specific labeling requirements. |
| Disposal Method | The disposal method will depend on the chemical's properties and regulatory requirements. Common methods include incineration, chemical treatment, and licensed hazardous waste disposal. | The SDS will provide specific disposal recommendations in Section 13: Disposal Considerations. |
Experimental Protocol for Neutralization (Example)
Caution: This is a hypothetical example and should NOT be used for "this compound" or any other substance without consulting the SDS and obtaining approval from your EHS office.
Objective: To neutralize a corrosive acidic waste stream prior to disposal.
Methodology:
-
Ensure all necessary PPE is worn as specified in the SDS.
-
In a designated and well-ventilated fume hood, place the container of acidic waste in a secondary containment vessel.
-
Slowly add a neutralizing agent (e.g., sodium bicarbonate for acids, a weak acid for bases) to the waste while stirring gently.
-
Monitor the pH of the solution continuously using a calibrated pH meter or pH strips.
-
Continue adding the neutralizing agent in small increments until the pH is within the acceptable range for disposal as specified by your institution's EHS guidelines (typically between 6.0 and 8.0).
-
Allow the solution to cool to room temperature, as neutralization reactions can be exothermic.
-
Once neutralized, label the container appropriately and follow your institution's procedures for the disposal of non-hazardous aqueous waste.
Chemical Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of laboratory chemicals.
Personal protective equipment for handling Fpmpg
Extensive searches for a substance abbreviated as "Fpmpg" have not yielded any matching results in chemical databases or safety literature. It is highly probable that "this compound" is a typographical error.
The search results consistently point to FFmpeg , a widely used open-source software for handling multimedia files. FFmpeg is a command-line tool used by developers and content creators for video and audio conversion, streaming, and processing. It is not a chemical, and therefore, there are no associated personal protective equipment (PPE) requirements, handling procedures, or disposal plans in a laboratory setting.
If you are working with a chemical substance, please verify the correct name or abbreviation. Accurate identification is the first and most critical step in ensuring laboratory safety. Once the correct name is identified, you can search for the corresponding Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS), which will provide detailed information on:
-
Hazards Identification: Potential health effects and physical hazards.
-
First-Aid Measures: Immediate steps to take in case of exposure.
-
Handling and Storage: Safe practices for use and storage.
-
Personal Protective Equipment (PPE): Recommended gear such as gloves, eye protection, and respiratory protection.
-
Physical and Chemical Properties: Characteristics of the substance.
-
Stability and Reactivity: Information on hazardous reactions.
-
Toxicological Information: Data on toxicity.
-
Disposal Considerations: Proper methods for waste disposal.
Without the correct name of the substance, it is impossible to provide the requested safety and logistical information. Please double-check the name of the chemical you are working with and consult its specific Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
